7-Methoxyresorufin
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c1-16-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYYMGDYROYBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205859 | |
| Record name | 7-Methoxyresorufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5725-89-3 | |
| Record name | 7-Methoxyresorufin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxyresorufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methoxyresorufin: A Comprehensive Technical Guide to its Mechanism of Action and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxyresorufin is a fluorogenic probe extensively utilized in pharmacology and toxicology to investigate the activity of cytochrome P450 (CYP) enzymes. Its chemical structure, comprised of a methoxy group attached to a resorufin core, renders it virtually non-fluorescent. However, upon enzymatic O-demethylation, it is converted into the highly fluorescent product, resorufin. This property forms the basis of a sensitive and widely used assay for quantifying the activity of specific CYP isoforms, particularly CYP1A2. This guide provides an in-depth exploration of the mechanism of action of this compound, its substrate specificity, and detailed protocols for its application in experimental settings.
Core Mechanism of Action: Enzymatic O-Demethylation
The primary mechanism of action of this compound involves its role as a substrate for cytochrome P450 enzymes. Specifically, it undergoes an O-demethylation reaction catalyzed by these enzymes, which are a superfamily of monooxygenases involved in the metabolism of a wide array of xenobiotics and endogenous compounds.
In this reaction, the methoxy group (-OCH₃) of this compound is cleaved, leading to the formation of two products: the highly fluorescent molecule resorufin and formaldehyde. This biotransformation is dependent on the presence of NADPH as a cofactor, which provides the reducing equivalents for the CYP catalytic cycle. The conversion of the non-fluorescent substrate to a fluorescent product allows for the continuous and sensitive monitoring of enzyme activity.
Substrate Specificity
This compound is recognized as a relatively specific substrate for the cytochrome P450 1A2 (CYP1A2) isoform in rodents and humans.[1][2] While other CYP isoforms may also metabolize this substrate, the rate of turnover by CYP1A2 is significantly higher, making it a valuable tool for assessing the specific activity of this enzyme.[2] The this compound O-demethylase (MROD) assay is, therefore, a standard method for characterizing the induction or inhibition of CYP1A2 by xenobiotics.[3]
In human liver microsomes, the O-demethylation of this compound is predominantly catalyzed by CYP1A2.[2] Studies have also shown that while 7-ethoxyresorufin (the substrate for the EROD assay) is metabolized by both CYP1A1 and CYP1A2, this compound exhibits a greater selectivity for CYP1A2.[1] This selectivity is crucial for differentiating the activities of these closely related enzymes.
Quantitative Kinetic Data
The enzymatic conversion of this compound to resorufin follows Michaelis-Menten kinetics. The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency. Below is a summary of reported kinetic values for the O-demethylation of this compound.
| Enzyme Source | CYP Isoform | Km (µM) | Vmax (nmol/min/mg protein) | kcat (min-1) | Reference |
| House fly microsomes | Mixed Function Oxidase System | 2.88 | 0.27 | - | [4] |
| Human CYP1A2 (wild type, reconstituted) | CYP1A2 | - | - | >5x slower than mutant | [5] |
| Human CYP1A2 (E163K/V193M/K170Q mutant) | CYP1A2 | - | - | >5x faster than wild type | [5] |
Experimental Protocol: this compound O-Demethylase (MROD) Assay
The MROD assay is a fluorometric method used to determine the catalytic activity of CYP1A2. The following is a generalized protocol that can be adapted for specific experimental needs.
Materials and Reagents
-
This compound (substrate)
-
Resorufin (standard)
-
NADPH (cofactor)
-
Liver microsomes or other enzyme source
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Methanol or acetonitrile (for stopping the reaction)
-
96-well microplate (black, clear bottom recommended)
-
Fluorescence microplate reader
Experimental Workflow
Detailed Protocol
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable organic solvent such as DMSO or methanol. Store protected from light at -20°C.
-
Resorufin Standard Stock Solution: Prepare a stock solution of resorufin (e.g., 1 mM) in the same solvent as the substrate. This will be used to generate a standard curve.
-
NADPH Stock Solution: Prepare a fresh solution of NADPH (e.g., 10-20 mM) in buffer on the day of the experiment. Keep on ice.
-
Working Solutions: Dilute the stock solutions to the desired working concentrations in the assay buffer. The final concentration of this compound in the assay is typically in the low micromolar range.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the resorufin standard in the assay buffer containing the stop solution. The concentration range should encompass the expected amount of product formation in the enzymatic reaction.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the assay buffer, the microsomal protein (e.g., 0.1-0.5 mg/mL), and the this compound working solution.[6]
-
Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiate the reaction by adding the NADPH working solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding a cold stop solution, such as methanol or acetonitrile. This also serves to precipitate the protein.
-
-
Fluorescence Measurement:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new black 96-well plate.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for resorufin.
-
Fluorescent Properties of Resorufin
The product of the MROD assay, resorufin, is a highly fluorescent molecule. Its fluorescent properties are summarized below.
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 570-571 | [7][8] |
| Emission Maximum | 580-585 | [7][8] |
Conclusion
This compound serves as a valuable and specific tool for the investigation of cytochrome P450 activity, particularly that of CYP1A2. Its mechanism of action, based on enzymatic O-demethylation to a fluorescent product, allows for a highly sensitive and reproducible assay. The MROD assay, when conducted with appropriate controls and standards, provides robust data on the catalytic function of CYP1A2, which is critical for studies in drug metabolism, toxicology, and drug-drug interactions. The detailed understanding of its mechanism and the application of standardized protocols are essential for generating reliable and meaningful data in both basic and applied research settings.
References
- 1. Methoxyresorufin and benzyloxyresorufin: substrates preferentially metabolized by cytochromes P4501A2 and 2B, respectively, in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of this compound O-demethylation activity of human cytochrome P450 1A2 by molecular breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
7-Methoxyresorufin: A Technical Guide to its Chemical Properties, Synthesis, and Application in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxyresorufin (7-MR) is a vital fluorogenic probe extensively utilized in drug discovery and development for the high-throughput screening of cytochrome P450 (CYP) enzyme activity. Specifically, it is a sensitive substrate for CYP1A1 and CYP1A2, key enzymes in the metabolism of xenobiotics. The O-demethylation of this compound by these enzymes yields the highly fluorescent product, resorufin, providing a direct and quantifiable measure of enzyme activity. This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, tailored for researchers and professionals in the life sciences.
Chemical Properties
This compound is a heterocyclic compound with the formal name 7-methoxy-3H-phenoxazin-3-one. Its core structure consists of a phenoxazine ring system. Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₉NO₃ | [1][2] |
| Molecular Weight | 227.21 g/mol | [1][2] |
| CAS Number | 5725-89-3 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | Not readily available in cited literature | |
| Boiling Point | Not readily available in cited literature | |
| Solubility | Soluble in DMSO and ethanol | [1][2] |
| Purity | ≥90% | [1] |
| Excitation Wavelength | 570-571 nm | [1][2] |
| Emission Wavelength | 580 nm | [1] |
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and plausible synthetic route can be adapted from the established synthesis of 3H-phenoxazin-3-one derivatives. This typically involves the condensation of a substituted aminophenol with a benzoquinone derivative.
A potential synthetic pathway for this compound could involve the reaction of 2-amino-5-methoxyphenol with 1,4-benzoquinone. The following diagram illustrates this proposed synthesis workflow.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: General Synthesis of 3H-phenoxazin-3-one Derivatives
This protocol is a general representation for the synthesis of 3H-phenoxazin-3-one derivatives and can be adapted for the synthesis of this compound.[3]
Materials:
-
Substituted ortho-aminophenol (e.g., 2-amino-5-methoxyphenol)
-
1,4-Benzoquinone
-
Ethanol
-
Anhydrous sodium acetate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Dissolve the substituted ortho-aminophenol (1 equivalent) in ethanol in a round-bottom flask.
-
Add anhydrous sodium acetate (1 equivalent) to the mixture and stir at room temperature for 15 minutes.
-
Add 1,4-benzoquinone (1 equivalent) portion-wise to the reaction mixture.
-
Heat the mixture at reflux temperature for 3-5 hours.
-
Monitor the progress of the reaction using thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3H-phenoxazin-3-one derivative.
Signaling Pathway: Metabolism of this compound by Cytochrome P450
The primary application of this compound is as a fluorogenic substrate for cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.[1] The metabolic pathway involves the O-demethylation of the methoxy group, which results in the formation of the highly fluorescent compound, resorufin.
Caption: O-demethylation of this compound by CYP1A1/CYP1A2.
Experimental Protocol: In Vitro Cytochrome P450 Activity Assay (MROD Assay)
This protocol describes a general method for measuring the activity of CYP1A enzymes using this compound (MROD - Methoxyresorufin-O-demethylase assay).
Materials:
-
Human liver microsomes or recombinant CYP1A enzymes
-
This compound stock solution (in DMSO)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the NADPH regenerating system.
-
Add the liver microsomes or recombinant enzymes to the wells of the microplate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to each well to a final concentration typically in the low micromolar range.
-
Immediately measure the increase in fluorescence (Excitation: ~570 nm, Emission: ~580 nm) over time using a fluorescence microplate reader.
-
The rate of resorufin formation is proportional to the enzyme activity and can be quantified by comparison to a resorufin standard curve.
Conclusion
This compound is an indispensable tool in drug metabolism and toxicology studies. Its well-defined chemical properties and its role as a specific fluorogenic substrate for key cytochrome P450 enzymes make it ideal for high-throughput screening and detailed kinetic studies. This guide provides a foundational understanding of its synthesis, properties, and application, enabling researchers to effectively utilize this compound in their drug development endeavors.
References
Discovering Novel Inhibitors Using 7-Methoxyresorufin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 7-Methoxyresorufin in the discovery of novel enzyme inhibitors, with a primary focus on cytochrome P450 (CYP) enzymes. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, data interpretation, and visualization of the core concepts and workflows.
Introduction: The Role of this compound in Inhibitor Screening
This compound is a fluorogenic probe that serves as a valuable tool in drug discovery and development for identifying and characterizing enzyme inhibitors.[1] It is a substrate for several cytochrome P450 (CYP) isoforms, which are a superfamily of enzymes crucial for the metabolism of a wide array of xenobiotics, including drugs.[1][2] The inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs), which can lead to adverse clinical outcomes.[2][3][4] Therefore, assessing the inhibitory potential of new chemical entities on CYP isoforms is a critical step in the drug development process.[1][2]
The principle of the assay is based on the enzymatic O-demethylation of the non-fluorescent this compound to the highly fluorescent product, resorufin.[1][5] The rate of resorufin formation is directly proportional to the enzyme activity.[1] In the presence of an inhibitor, the rate of this conversion decreases, providing a measurable signal to quantify the inhibitory potency of a test compound.[1][6] This method, often referred to as the Methoxyresorufin-O-demethylase (MROD) assay, is particularly useful for studying CYP1A2 activity.[7]
Core Principles and Metabolic Pathway
The enzymatic reaction at the core of this assay is the O-dealkylation of this compound by a CYP enzyme, primarily CYP1A2, to produce resorufin and formaldehyde. This reaction is dependent on the presence of NADPH as a cofactor. The intensity of the fluorescence emitted by resorufin is then measured to determine the rate of the reaction.
When a potential inhibitor is introduced, it can interact with the enzyme in several ways, with the most common being reversible inhibition (competitive, non-competitive, or uncompetitive) and irreversible (time-dependent) inhibition.[2][3] The MROD assay is particularly well-suited for high-throughput screening (HTS) to identify initial hits from large compound libraries.[1]
Experimental Protocols
This section provides a detailed methodology for performing a this compound-based inhibition assay. The protocol is adaptable for both single-compound profiling and high-throughput screening.
Materials and Reagents
-
Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP1A2 enzyme.[6]
-
Substrate: this compound.
-
Cofactor: NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH.[8]
-
Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).[9]
-
Test Compounds and Positive Control Inhibitor: Test compounds dissolved in a suitable solvent (e.g., DMSO). A known CYP1A2 inhibitor (e.g., α-naphthoflavone or furafylline) should be used as a positive control.[5][6][7]
-
Stop Solution: Acetonitrile or ice-cold methanol to terminate the reaction.[8]
-
Instrumentation: Fluorescence microplate reader, incubator, centrifuge.
Assay Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, test compounds, and the positive control inhibitor in an appropriate solvent (e.g., DMSO).
-
Prepare the working buffer and the NADPH regenerating system.
-
-
Incubation Setup (96-well plate format):
-
Add the buffer, human liver microsomes (or recombinant enzyme), and the NADPH regenerating system to each well.
-
Add various concentrations of the test compound or the positive control inhibitor to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.[8]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding this compound to each well. The final concentration of this compound should be at or near its Km value for the enzyme, if known. A typical concentration used is 100 µM.[8]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 5-15 minutes).[8] The incubation time should be within the linear range of resorufin formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution, such as ice-cold methanol.[8]
-
-
Detection:
-
Centrifuge the plate to pellet the precipitated protein.
-
Measure the fluorescence of the supernatant in a microplate reader at the appropriate excitation and emission wavelengths for resorufin (typically around 530 nm excitation and 590 nm emission).
-
Data Analysis
The primary endpoint of the assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[4][6][10]
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Fluorescence of test well / Fluorescence of vehicle control well)] x 100
-
-
Determine IC50 Value:
Data Presentation: Quantitative Analysis of Known Inhibitors
The following table summarizes the inhibitory potential of several known compounds against CYP1A2, with IC50 values determined using assays involving resorufin-based substrates.
| Compound | CYP Isoform | Substrate | IC50 (µM) | Notes |
| α-Naphthoflavone | CYP1A2 | 7-Ethoxyresorufin | ~0.02 | A well-known non-specific CYP1 inhibitor.[5] |
| Furafylline | CYP1A2 | This compound | Varies | A selective mechanism-based inhibitor of CYP1A2.[5] |
| Ellipticine | CYP1A1/1A2 | 7-Ethoxyresorufin/7-Methoxyresorufin | Potent | A potent inhibitor of both CYP1A1 and CYP1A2.[5] |
| Galangin | CYP1A2 | This compound | Potent | A flavonoid that acts as a potent inhibitor of CYP1A2.[11] |
| 3-Hydroxyflavone | CYP1A2 | This compound | Moderate | A flavonoid with moderate inhibitory activity.[11] |
| Flavone | CYP1A2 | This compound | Weaker | A flavonoid with weaker inhibitory activity compared to galangin.[11] |
| Sesamin | CYP1A | 7-Ethoxyresorufin | 3.0 - 7.9 | A lignan that acts as a mechanism-based inhibitor.[12] |
Visualization of Experimental and Logical Workflows
General Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in determining the IC50 value of a test compound using the this compound assay.
High-Throughput Screening (HTS) Workflow
For screening large compound libraries, the assay is adapted for a high-throughput format. The logical workflow for such a screening campaign is depicted below.
Conclusion
The this compound-based assay is a robust, sensitive, and cost-effective method for identifying and characterizing inhibitors of CYP enzymes, particularly CYP1A2.[1] Its suitability for high-throughput screening makes it an invaluable tool in the early stages of drug discovery for flagging compounds with a potential for drug-drug interactions.[1] By following standardized protocols and employing rigorous data analysis, researchers can reliably determine the inhibitory potency of novel chemical entities, thereby guiding lead optimization and reducing the risk of clinical failures due to metabolic liabilities.
References
- 1. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 2. criver.com [criver.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. CYP1A2 expression and activity in a large panel of human nonneoplastic surgical liver samples: Influence of genetics, lifestyle, and other factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Inhibition of methoxyresorufin demethylase activity by flavonoids in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro inhibition of 7-ethoxyresorufin-O-deethylase (EROD) and p-nitrophenol hydroxylase (PNPH) activities by sesamin in hepatic microsomes from two fish species - PubMed [pubmed.ncbi.nlm.nih.gov]
Principle of the MROD (7-methoxyresorufin-O-demethylase) assay
The 7-methoxyresorufin-O-demethylase (MROD) assay is a widely utilized and robust method in pharmacology and toxicology for the quantitative determination of the activity of specific cytochrome P450 (CYP) enzymes. This guide provides a comprehensive overview of the core principles, experimental protocols, data analysis, and applications of the MROD assay, tailored for researchers, scientists, and drug development professionals.
Core Principle
The MROD assay is a fluorometric or high-performance liquid chromatography (HPLC)-based method that measures the enzymatic O-demethylation of the substrate this compound.[1] This reaction is catalyzed by cytochrome P450 enzymes, with a notable specificity for the CYP1A2 isoform in human liver microsomes.[2][3] The non-fluorescent substrate, this compound, is converted into a highly fluorescent product, resorufin, which can be readily quantified. The rate of resorufin formation is directly proportional to the activity of the CYP enzyme.
The enzymatic reaction requires the presence of NADPH as a cofactor to initiate the catalytic cycle of the P450 enzyme.[1] The MROD assay is frequently employed to investigate the induction or inhibition of CYP1A2 activity by xenobiotics, including drugs and environmental pollutants.[2]
Biochemical Reaction Pathway
The fundamental biochemical transformation in the MROD assay is the O-demethylation of this compound. This reaction is a classic example of a CYP450-mediated oxidation. The methoxy group on the resorufin molecule is removed, yielding resorufin and formaldehyde as products.
Experimental Workflow
The MROD assay is typically performed using liver microsomes, which are rich in CYP enzymes, although it can also be adapted for use with cell lines like H4IIE rat hepatoma cells.[4] The general workflow involves the preparation of reagents, incubation of the substrate with the enzyme source, termination of the reaction, and subsequent detection of the fluorescent product.
Detailed Experimental Protocol
This protocol is a generalized procedure for the MROD assay using liver microsomes. It is crucial to optimize parameters such as microsomal protein concentration, substrate concentration, and incubation time for specific experimental conditions.
Reagents and Materials:
-
Liver microsomes (e.g., human, rat, porcine)
-
This compound
-
NADPH
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)[5]
-
Methanol (for reaction termination)[5]
-
Resorufin (for standard curve)
-
96-well microplate (black, for fluorescence reading)
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[6]
-
Prepare a fresh solution of NADPH in buffer immediately before use.
-
Prepare a stock solution of resorufin in DMSO for the standard curve.
-
Thaw liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube or a 96-well plate, combine the microsomal protein (e.g., 0.2 mg), phosphate buffer, and this compound (e.g., final concentration of 2 µM).[1][5]
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.[5]
-
Initiate the enzymatic reaction by adding NADPH (e.g., final concentration of 1 mM).[1][5]
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10 minutes).[5]
-
-
Reaction Termination:
-
Stop the reaction by adding a volume of cold methanol (e.g., 0.5 ml).[5]
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
-
Detection:
-
Transfer the supernatant to a 96-well plate.
-
Measure the fluorescence of resorufin using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~560 nm, emission ~586 nm).[7]
-
-
Standard Curve:
-
Prepare a series of dilutions of the resorufin stock solution to create a standard curve.
-
Measure the fluorescence of the standards under the same conditions as the samples.
-
Data Presentation and Analysis
The raw fluorescence data is converted to the amount of resorufin produced using the standard curve. The enzyme activity is typically expressed as picomoles of resorufin formed per minute per milligram of microsomal protein.
For kinetic studies, the assay is performed with varying substrate concentrations.[1] The resulting data can be analyzed using enzyme kinetic models, such as Michaelis-Menten or Eadie-Hofstee plots, to determine kinetic parameters like Km and Vmax.[1][8]
Table 1: Summary of Quantitative Data for MROD Assay
| Parameter | Typical Value/Range | Species/System | Reference |
| Substrate Concentration | 0.0156 to 3.0 µM | Porcine Liver Microsomes | [1] |
| 2 µM (fixed) | Porcine Liver Microsomes | [1][5] | |
| Microsomal Protein | 0.2 mg | Porcine Liver Microsomes | [1] |
| 1 mg/ml | Various mouse tissues | [5] | |
| NADPH Concentration | 1 mM | Porcine Liver Microsomes | [1][5] |
| Incubation Time | 10 minutes | Mouse Liver Microsomes | [5] |
| Incubation Temperature | 37°C | General | [5] |
| Fluorescence Detection | Excitation: 560 nm | General | [7] |
| Emission: 586 nm | General | [7] | |
| Inhibitor (α-naphthoflavone) | 0.1, 1.0, 4.0, 20.0 µM | Porcine Liver Microsomes | [1] |
| Inhibitor (Ellipticine) | 0.1, 1.0, 4.0, 20.0 µM | Porcine Liver Microsomes | [1] |
| Inhibitor (Furafylline) | 10, 20, 50, 100 µM | Porcine Liver Microsomes | [1] |
Applications in Research and Drug Development
The MROD assay is a valuable tool in various research and development areas:
-
Drug Metabolism Studies: To assess the potential of new chemical entities to be metabolized by CYP1A2.
-
Drug-Drug Interactions: To investigate the inhibitory or inductive effects of drugs on CYP1A2 activity, which can help predict potential adverse drug-drug interactions.
-
Toxicology and Environmental Monitoring: To screen for environmental pollutants that can induce CYP1A enzymes, serving as a biomarker of exposure.[6]
-
Enzyme Kinetics: To characterize the kinetic properties of CYP1A2 and other P450 enzymes.[1]
-
High-Throughput Screening: The microplate-based format of the assay makes it suitable for high-throughput screening of large compound libraries.
References
- 1. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of methoxyresorufin demethylase activity by flavonoids in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs | Semantic Scholar [semanticscholar.org]
The Role of Cytochrome P450 1A2 in Xenobiotic Metabolism: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 1A2 (CYP1A2) is a pivotal enzyme in the field of xenobiotic metabolism, predominantly expressed in the human liver where it constitutes approximately 13-15% of the total CYP content.[1][2] This monooxygenase plays a critical role in the Phase I biotransformation of a wide array of substances, including numerous clinical drugs, dietary compounds, and procarcinogens.[2][3] The expression and activity of CYP1A2 are characterized by significant interindividual variability, influenced by a combination of genetic polymorphisms, environmental factors such as smoking, and exposure to various inducers and inhibitors.[3] This variability has profound implications for drug efficacy, adverse drug reactions, and individual susceptibility to chemically-induced diseases. This technical guide provides an in-depth examination of CYP1A2's function, regulation, and clinical significance, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in pharmacology and toxicology.
Introduction to CYP1A2
CYP1A2 is a member of the cytochrome P450 superfamily, a group of heme-containing enzymes primarily located in the endoplasmic reticulum of hepatocytes.[4] Its primary function is to catalyze the oxidation of lipophilic xenobiotics, rendering them more water-soluble for subsequent detoxification and excretion.[5] CYP1A2 is responsible for the metabolism of about 10% of clinically used drugs.[6] Beyond pharmaceuticals, CYP1A2 metabolically activates several procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs) and heterocyclic aromatic amines (HAAs) found in tobacco smoke and well-cooked meat, converting them into reactive intermediates that can form DNA adducts and initiate carcinogenesis.[7][8]
The human CYP1A2 gene is located on chromosome 15q24.1, in close proximity to the CYP1A1 gene.[3] Its expression is primarily regulated at the transcriptional level by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3]
Regulation of CYP1A2 Expression: The Aryl Hydrocarbon Receptor (AhR) Pathway
The induction of CYP1A2 is predominantly mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3] In its inactive state, AhR resides in the cytoplasm as part of a protein complex including Heat Shock Protein 90 (HSP90), AhR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23.[7][9]
The canonical signaling pathway is initiated by the binding of a ligand, such as a PAH or 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), to AhR.[9] This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.[7][10] Inside the nucleus, AhR heterodimerizes with the AhR Nuclear Translocator (ARNT).[10][11] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes, including CYP1A2.[7][10] Binding to XREs initiates the transcription of these genes, leading to increased synthesis of CYP1A2 mRNA and, subsequently, higher levels of the enzyme.[12]
Figure 1: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for CYP1A2 Induction.
Quantitative Analysis of CYP1A2 Function
The activity of CYP1A2 is highly variable and can be quantified by examining its interaction with various substrates, inhibitors, and inducers.
Substrates and Enzyme Kinetics
CYP1A2 metabolizes a range of planar, lipophilic molecules. Caffeine and phenacetin are classic probe substrates used to determine its activity.[13]
| Substrate | Reaction | Km | Vmax | Source |
| Phenacetin | O-deethylation | 12 µM | 2.8 pmol/pmol P450/min | [14] |
| Caffeine | 3-N-demethylation | 0.66 mM | 106.3 ng/hr/mg protein | [15][16] |
Table 1: Michaelis-Menten Kinetic Parameters for Key CYP1A2 Substrates.
Inhibitors
Co-administration of drugs that inhibit CYP1A2 can lead to significant drug-drug interactions by increasing the plasma concentrations of CYP1A2 substrates. Fluvoxamine, an antidepressant, is a particularly potent inhibitor.[3][17]
| Inhibitor | Type of Inhibition | Ki (Inhibition Constant) | Source |
| Fluvoxamine | Potent | 0.12 - 0.24 µM | [3][17] |
| Theophylline | Competitive | 0.41 µM | [15][16] |
| 8-Phenyltheophylline | Competitive | 0.11 µM | [2] |
| Propafenone | Competitive | 21 µM | [14] |
| Mexiletine | Competitive | 47 µM | [14] |
Table 2: Inhibition Constants (Ki) for Common CYP1A2 Inhibitors.
Inducers
Exposure to certain xenobiotics, most notably PAHs from cigarette smoke, induces CYP1A2 expression, leading to accelerated metabolism of its substrates. The proton-pump inhibitor omeprazole is also a known inducer.[8][18]
| Inducer | Population/Model | Fold Induction / Activity Change | Source |
| Cigarette Smoking | Human Duodenal Biopsies | ~4.2-fold increase in median EROD activity (2.1 vs 0.5 pmol/min/mg) | [8] |
| Omeprazole (40 mg/day) | Human Volunteers (Poor Metabolizers) | 38.9% median increase in ¹³CO₂ exhalation from ¹³C-caffeine | [19] |
| Omeprazole (50 µM) | Human Hepatocytes (in vitro) | 11.7 to 61.8-fold increase in phenacetin O-deethylase activity | [20] |
Table 3: Induction of CYP1A2 Activity by Common Xenobiotics.
Basal Expression Levels
The basal expression of CYP1A2 protein in the liver varies significantly among individuals.
| Population | Method | Mean/Median Concentration (pmol/mg microsomal protein) | Source |
| Human Liver Donors (n=3) | Mass Spectrometry | 165 - 263 | [21] |
| Human Liver Donors (n=123) | Not Specified | 270.01 (median) | [22] |
| Human Subjects (by smoking status) | Estimation | Non-smokers: 52; >20 cigarettes/day: 94 | [23] |
Table 4: Basal CYP1A2 Protein Expression in Human Liver Microsomes.
Genetic Polymorphisms
Genetic variation in the CYP1A2 gene is a major contributor to the observed differences in enzyme activity. While many single nucleotide polymorphisms (SNPs) have been identified, the most studied is -163C>A (rs762551), which defines the CYP1A2*1F allele.[24] This allele is associated with higher inducibility of the enzyme, particularly in smokers.[25]
| Allele (Key SNP) | Population | Allele Frequency (%) | Source |
| CYP1A21F (-163A) | Caucasians / Europeans | 68 - 73.7% | [26][27] |
| East Asians | 67 - 69.3% | [26][27] | |
| Africans | 61% | [27] | |
| Tibetans | 14.6% | [27] | |
| CYP1A21C (-3860A) | East Asians | 28% | [24][26] |
| Africans / African-Americans | 31% | [26] | |
| Caucasians / Europeans | 0.4 - 2% | [24][26] |
Table 5: Allele Frequencies of Key CYP1A2 Polymorphisms in Different Global Populations.
Experimental Protocols
Accurate assessment of CYP1A2's role in the metabolism of a test compound requires robust experimental methods. The following sections provide detailed protocols for key assays.
In Vitro CYP1A2 Activity Assay using Human Liver Microsomes
This protocol describes the measurement of CYP1A2-mediated phenacetin O-deethylation to paracetamol in human liver microsomes (HLM), followed by HPLC analysis.
Figure 2: Experimental Workflow for an In Vitro CYP1A2 Activity Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 7.4).
-
Prepare a stock solution of phenacetin (substrate) in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of NADPH (cofactor) in buffer immediately before use.
-
Prepare a termination solution (e.g., ice-cold acetonitrile containing an internal standard like caffeine).
-
-
Incubation Setup:
-
In a microcentrifuge tube, combine 100 µl of HLM (e.g., at a final concentration of 0.5 mg/mL protein), the phosphate buffer, and phenacetin (e.g., at a final concentration of 100 µM). The total volume before cofactor addition should be pre-determined (e.g., 490 µl).
-
Include control incubations: a negative control without NADPH to check for non-enzymatic degradation and a control with a known CYP1A2 inhibitor (e.g., fluvoxamine) to confirm specificity.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
-
Reaction:
-
Termination and Sample Processing:
-
Stop the reaction by adding two volumes of the ice-cold termination solution (e.g., 1 mL of acetonitrile with internal standard).
-
Vortex vigorously and centrifuge at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to precipitate the microsomal proteins.[28]
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a sample (e.g., 100 µl) onto a C18 reverse-phase column.[28][29]
-
Use an isocratic mobile phase, such as acetonitrile:water (15:85), at a flow rate of 0.7 mL/min.[28][29]
-
Detect the metabolite (paracetamol) and internal standard using a UV detector at 240 nm.[28][29]
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of paracetamol.
-
Calculate the concentration of the metabolite formed in the samples.
-
Express the CYP1A2 activity as the rate of product formation (e.g., in pmol/min/mg of microsomal protein).
-
CYP1A2 mRNA Quantification by RT-qPCR
This protocol outlines the steps for measuring CYP1A2 gene expression levels from liver tissue or cultured hepatocytes using two-step reverse transcription quantitative PCR (RT-qPCR).
Figure 3: Experimental Workflow for CYP1A2 mRNA Quantification by RT-qPCR.
Methodology:
-
RNA Isolation:
-
Isolate total RNA from cells or tissue using a suitable method, such as a TRIzol-based reagent or a commercial kit.[30]
-
Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.[30]
-
-
cDNA Synthesis (Reverse Transcription):
-
Prepare a reverse transcription master mix containing reverse transcriptase, dNTPs, random primers or oligo(dT)s, RNase inhibitor, and reaction buffer.[31]
-
Add a standardized amount of total RNA (e.g., 1 µg) to the master mix.
-
Perform cDNA synthesis according to the manufacturer's protocol for the reverse transcriptase (e.g., incubate at 37°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes).[30][31]
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing DNA polymerase, SYBR Green dye (or a TaqMan probe), dNTPs, and buffer.
-
In separate wells of a qPCR plate, add the master mix, diluted cDNA template, and gene-specific primers for CYP1A2 and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Run the plate in a real-time PCR instrument using a standard cycling program:
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) value for each reaction.
-
Normalize the Cq value of CYP1A2 to the Cq value of the housekeeping gene (ΔCq = CqCYP1A2 - Cqhousekeeping).
-
Calculate the relative expression of CYP1A2 using the comparative Cq (ΔΔCq) method, comparing treated samples to a control or calibrator sample.
-
Genotyping of CYP1A2*1F (rs762551)
This protocol describes the genotyping of the -163C>A SNP using a TaqMan allele discrimination assay.
Figure 4: Experimental Workflow for SNP Genotyping using a TaqMan Assay.
Methodology:
-
DNA Isolation:
-
PCR Setup:
-
Select a pre-designed and validated TaqMan SNP Genotyping Assay for rs762551. This assay contains two allele-specific probes (one for 'C' and one for 'A', each with a different fluorescent reporter dye) and locus-specific PCR primers.
-
Prepare a PCR master mix containing TaqMan Genotyping Master Mix, the specific SNP Genotyping Assay, and nuclease-free water.
-
Aliquot the master mix into the wells of a real-time PCR plate.
-
Add a standardized amount of gDNA (e.g., 10-30 ng) to each well.[13] Include no-template controls (NTCs) to check for contamination.
-
-
Real-Time PCR:
-
Run the plate on a real-time PCR instrument using the manufacturer's recommended cycling conditions for SNP genotyping. This typically includes an initial denaturation step followed by 40-50 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
After the run, perform an endpoint read of the fluorescence for each reporter dye in each well.
-
The instrument software will plot the fluorescence signals on an allelic discrimination plot.
-
Samples will cluster into three distinct groups, allowing for the unambiguous assignment of each sample's genotype: homozygous C/C, heterozygous C/A, or homozygous A/A.[34]
-
Conclusion
CYP1A2 stands as a central enzyme in xenobiotic metabolism with far-reaching consequences for drug therapy and chemical safety. Its activity is a complex interplay of genetic predisposition, primarily through polymorphisms like CYP1A2*1F, and environmental exposures that drive its induction via the AhR pathway. A thorough understanding of these factors, aided by the quantitative and methodological approaches outlined in this guide, is essential for drug development professionals aiming to predict drug-drug interactions and for researchers investigating the mechanisms of chemical carcinogenesis. The continued study of CYP1A2 will undoubtedly lead to more personalized approaches in medicine and more accurate risk assessments in toxicology.
References
- 1. Effect of fluvoxamine therapy on the activities of CYP1A2, CYP2D6, and CYP3A as determined by phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human CYP1A2 activity in vitro by methylxanthines: potent competitive inhibition by 8-phenyltheophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluvoxamine is a potent inhibitor of cytochrome P4501A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP1A2 - Wikipedia [en.wikipedia.org]
- 5. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 6. content.abcam.com [content.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Induction of cytochrome P4501A by smoking or omeprazole in comparison with UDP-glucuronosyltransferase in biopsies of human duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CYP1A2 mRNA Expression Rather than Genetic Variants Indicate Hepatic CYP1A2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of antiarrhythmic drugs on phenacetin O-deethylation catalysed by human CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cjpas.net [cjpas.net]
- 17. researchgate.net [researchgate.net]
- 18. Inducibility of CYP1A2 by omeprazole in vivo related to the genetic polymorphism of CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. researchgate.net [researchgate.net]
- 21. Multiple-approaches to the identification and quantification of cytochromes P450 in human liver tissue by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Cytochrome b5 Content on the Activity of Polymorphic CYP1A2, 2B6, and 2E1 in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CYP1A2 cytochrome P450 family 1 subfamily A member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 24. PharmGKB summary: very important pharmacogene information for CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. knmp.nl [knmp.nl]
- 26. The genetic profiles of CYP1A1, CYP1A2 and CYP2E1 enzymes as susceptibility factor in xenobiotic toxicity in Turkish population - PMC [pmc.ncbi.nlm.nih.gov]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. ijpsonline.com [ijpsonline.com]
- 29. researchgate.net [researchgate.net]
- 30. mcgill.ca [mcgill.ca]
- 31. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Prognostic Value of CYP1A2 (rs2069514 and rs762551) Polymorphisms in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 33. biorxiv.org [biorxiv.org]
- 34. mdpi.com [mdpi.com]
Preliminary Screening of Compounds Using 7-Methoxyresorufin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for the preliminary screening of compounds using the fluorogenic probe 7-Methoxyresorufin. It is primarily intended for researchers and professionals involved in drug discovery and development who are assessing the potential of novel compounds to interact with cytochrome P450 enzymes, particularly CYP1A2.
Introduction: The Role of this compound in Drug Discovery
In the early stages of drug development, it is crucial to identify compounds that may cause adverse drug-drug interactions (DDIs). A primary mechanism for such interactions is the inhibition of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 95% of commercially available drugs.[1] The inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially resulting in toxicity.[1]
This compound is a valuable tool for in vitro screening of potential CYP inhibitors. It is a non-fluorescent molecule that is O-demethylated by specific CYP isoforms, primarily CYP1A2, to produce the highly fluorescent product, resorufin.[2][3] The rate of resorufin formation is directly proportional to the enzyme's activity.[1] By measuring the fluorescence intensity, researchers can efficiently and cost-effectively screen large compound libraries for their potential to inhibit CYP1A2 activity in a high-throughput format.[1][4][5] This fluorescence-based assay offers a sensitive and rapid alternative to more labor-intensive methods like HPLC-MS.[5]
The CYP1A2 Signaling Pathway and Enzyme Kinetics
The expression of the CYP1A2 gene is inducible by various xenobiotics, such as polycyclic aromatic hydrocarbons (PAHs) found in tobacco smoke.[6] This induction is primarily mediated by the aryl hydrocarbon receptor (AHR). Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter region of the CYP1A2 gene, leading to increased transcription.
The enzymatic reaction catalyzed by CYP1A2, the O-demethylation of this compound, follows Michaelis-Menten kinetics. The presence of an inhibitor can alter the kinetics of this reaction, which is the basis for the screening assay.
Data Presentation: Inhibition of CYP1A2 Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the IC50 values for several known CYP1A2 inhibitors determined using this compound O-demethylation (MROD) or similar assays.
| Inhibitor | IC50 (µM) | Substrate | Enzyme Source | Reference |
| α-Naphthoflavone | 0.03 | This compound | Recombinant Human CYP1A2 | [7] |
| Furafylline | 2.419 | This compound | Recombinant Human CYP1A2 | [7] |
| Quercetin | 1.55 - 20 | This compound | Recombinant Human CYP1A2 | [7][8] |
| Resveratrol | 580 | This compound | Human P450 1A2 | [9] |
| Galangin | 0.008 (Kᵢ) | This compound | Human P450 1A2 | [9] |
| Mexiletine | 6.7 (Kᵢ) | This compound | Human P450 1A2 | [9] |
| Miconazole | 2.90 | 7-Ethoxyresorufin | Human P450 1A2 | [9] |
| Morin | 41.8 | Not Specified | Human Recombinant CYP1A2 | [8] |
| Fucoxanthin | 30.3 | Not Specified | Human Recombinant CYP1A2 | [8] |
| Pinocembrin | 0.52 | Phenacetin | Human Liver Microsomes | [10] |
| Fluvoxamine | 0.4 | Phenacetin | Human Liver Microsomes | [10] |
Experimental Protocols
This section provides a detailed methodology for performing a this compound O-demethylation (MROD) assay to screen for CYP1A2 inhibitors.
Reagents and Materials
-
Human liver microsomes (HLM) or recombinant human CYP1A2
-
This compound (substrate)
-
NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compounds and known inhibitor (e.g., α-naphthoflavone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~585-590 nm)
-
Resorufin (for standard curve)
-
Methanol or acetonitrile (for stopping the reaction)
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for a typical CYP1A2 inhibition screening assay.
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. The final substrate concentration in the assay is typically around 2 µM.[5]
-
Prepare stock solutions of test compounds and a known CYP1A2 inhibitor (e.g., α-naphthoflavone) in DMSO. The final DMSO concentration in the incubation should be kept low (e.g., <0.5%) to avoid solvent effects.[5]
-
Prepare a working solution of the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a resorufin stock solution in DMSO for generating a standard curve.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer (pH 7.4).
-
Human liver microsomes (typically 0.2 mg/mL final concentration) or recombinant CYP1A2.[5]
-
A series of concentrations of the test compound or the positive control inhibitor. Include a vehicle control (DMSO only).
-
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding a mixture of this compound and the NADPH regenerating system to each well.[5]
-
Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes). The incubation time should be within the linear range of the reaction.[5]
-
Terminate the reaction by adding an equal volume of ice-cold methanol or acetonitrile.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Fluorescence Measurement:
-
Transfer the supernatant to a new black microplate.
-
Measure the fluorescence intensity of resorufin using a microplate reader with excitation and emission wavelengths of approximately 530-560 nm and 585-590 nm, respectively.[11]
-
-
Data Analysis:
-
Generate a resorufin standard curve to convert fluorescence units to the amount of product formed (pmol).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Logical Relationships in Data Interpretation
The interpretation of screening data involves understanding the relationship between the observed enzyme inhibition and the potential for drug-drug interactions.
A low IC50 value suggests that the compound is a potent inhibitor of CYP1A2 in vitro. This information is then used to predict the likelihood of clinically significant drug-drug interactions. Compounds with high inhibitory potential are typically flagged for further investigation, which may include more detailed in vitro mechanistic studies or in vivo animal studies.
Conclusion
The preliminary screening of compounds using this compound is a robust and efficient method for identifying potential CYP1A2 inhibitors early in the drug discovery process. This technical guide provides the foundational knowledge, experimental protocols, and data interpretation framework necessary for researchers to effectively implement this assay. By identifying and characterizing potential drug-drug interactions at an early stage, the risk of clinical failures can be significantly reduced, leading to the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genesight.com [genesight.com]
- 7. Cytochrome P450 1A2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the 7-Methoxyresorufin O-demethylation (MROD) Assay
For Researchers, Scientists, and Drug Development Professionals
The 7-Methoxyresorufin O-demethylation (MROD) assay is a sensitive and robust fluorometric method used to determine the activity of cytochrome P450 (CYP) enzymes, particularly CYP1A2. This assay is widely employed in drug metabolism studies, toxicology, and basic research to investigate the induction or inhibition of CYP1A2 activity by xenobiotics.
The principle of the MROD assay is based on the enzymatic O-demethylation of the non-fluorescent substrate this compound by CYP enzymes to form the highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to the enzyme activity and can be conveniently measured using a fluorescence plate reader.
Signaling Pathway
The MROD assay measures the catalytic activity of cytochrome P450 enzymes, which are part of a larger electron transport chain. The O-demethylation of this compound is initiated by the binding of the substrate to the active site of the CYP enzyme. The enzyme then receives electrons from NADPH via NADPH-cytochrome P450 reductase, leading to the oxidative cleavage of the methyl group from this compound and the formation of resorufin and formaldehyde.
Experimental Workflow
The experimental workflow for the MROD assay is straightforward and can be adapted for high-throughput screening. The general steps involve the preparation of reagents, incubation of the enzyme source with the substrate and cofactors, termination of the reaction, and measurement of the fluorescent product.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format but can be scaled as needed.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | Sigma-Aldrich | M1389 | -20°C, protect from light |
| Resorufin (standard) | Sigma-Aldrich | R3257 | -20°C, protect from light |
| NADPH (tetrasodium salt) | Sigma-Aldrich | N7505 | -20°C |
| Human Liver Microsomes | Corning | 452161 | -80°C |
| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house preparation | - | 4°C |
| Acetonitrile | Fisher Scientific | A998 | Room Temperature |
| 96-well black, clear-bottom plates | Corning | 3603 | Room Temperature |
Equipment
-
Fluorescence microplate reader with excitation and emission filters for resorufin (Ex: ~560 nm, Em: ~590 nm).
-
Incubator (37°C)
-
Multichannel pipette
-
Centrifuge with a plate rotor
Stock Solution Preparation
-
This compound (1 mM): Dissolve 2.27 mg of this compound in 10 mL of methanol. Store at -20°C, protected from light.
-
Resorufin (1 mM): Dissolve 2.13 mg of resorufin in 10 mL of methanol. Store at -20°C, protected from light.
-
NADPH (10 mM): Dissolve 8.33 mg of NADPH in 1 mL of 0.1 M potassium phosphate buffer (pH 7.4). Prepare fresh on the day of the experiment.
Assay Procedure
-
Prepare Resorufin Standard Curve:
-
Prepare a series of dilutions of the resorufin stock solution in the assay buffer (0.1 M potassium phosphate buffer, pH 7.4) to generate a standard curve (e.g., 0-1000 nM).
-
Add 100 µL of each standard concentration to the wells of the 96-well plate in triplicate.
-
-
Prepare Reaction Mixture:
-
Prepare a master mix containing the reaction components. For each well, the final volume will be 200 µL.
-
The final concentrations in the reaction should be:
-
Human Liver Microsomes: 10-20 µg/mL
-
This compound: 1-5 µM
-
NADPH: 1 mM
-
-
A typical reaction setup is provided in the table below.
-
| Component | Volume per well (µL) | Final Concentration |
| 0.1 M Potassium Phosphate Buffer (pH 7.4) | Variable | - |
| Human Liver Microsomes (1 mg/mL stock) | 2-4 | 10-20 µg/mL |
| Test Compound or Vehicle | 2 | As desired |
| Pre-incubate at 37°C for 5 minutes | ||
| This compound (working solution) | 20 | 1-5 µM |
| NADPH (10 mM stock) | 20 | 1 mM |
| Total Volume | 200 |
-
Assay Execution:
-
Add the appropriate volume of buffer, microsomes, and test compound/vehicle to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound working solution followed by the NADPH solution.
-
Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Terminate the reaction by adding 100 µL of ice-cold acetonitrile to each well.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer 150 µL of the supernatant to a new black 96-well plate.
-
-
Fluorescence Measurement:
Data Analysis and Presentation
-
Standard Curve: Plot the fluorescence intensity of the resorufin standards against their concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Resorufin Concentration: Use the standard curve equation to calculate the concentration of resorufin produced in each sample well.
-
Calculate Enzyme Activity: The CYP1A2 activity is expressed as pmol of resorufin formed per minute per mg of microsomal protein.
Activity (pmol/min/mg) = ( [Resorufin] (nM) * Reaction Volume (L) ) / ( Incubation Time (min) * Microsomal Protein (mg) ) * 1000
Sample Data Presentation
Table 1: Resorufin Standard Curve Data
| Resorufin Concentration (nM) | Fluorescence (RFU) - Replicate 1 | Fluorescence (RFU) - Replicate 2 | Fluorescence (RFU) - Replicate 3 | Average RFU |
| 0 | 50 | 52 | 51 | 51 |
| 50 | 550 | 545 | 555 | 550 |
| 100 | 1050 | 1060 | 1040 | 1050 |
| 250 | 2540 | 2560 | 2550 | 2550 |
| 500 | 5050 | 5030 | 5070 | 5050 |
| 1000 | 10100 | 10050 | 10150 | 10100 |
Table 2: MROD Activity in Response to an Inducer
| Treatment | [Inducer] (µM) | MROD Activity (pmol/min/mg protein) ± SD | Fold Induction |
| Vehicle Control | 0 | 15.2 ± 1.8 | 1.0 |
| Inducer X | 1 | 45.6 ± 3.5 | 3.0 |
| Inducer X | 10 | 121.6 ± 9.7 | 8.0 |
| Inducer X | 50 | 288.8 ± 21.4 | 19.0 |
Table 3: Inhibition of MROD Activity
| Inhibitor | [Inhibitor] (µM) | MROD Activity (% of Control) ± SD | IC50 (µM) |
| Vehicle Control | 0 | 100 ± 5.2 | - |
| Inhibitor Y | 0.1 | 85.4 ± 4.1 | 1.5 |
| Inhibitor Y | 1 | 55.2 ± 3.9 | |
| Inhibitor Y | 10 | 15.8 ± 2.5 | |
| Inhibitor Y | 100 | 2.1 ± 0.5 |
Conclusion
The this compound O-demethylation assay is a highly sensitive and reproducible method for measuring CYP1A2 activity. The detailed protocol and data presentation guidelines provided in these application notes will enable researchers, scientists, and drug development professionals to effectively implement this assay in their studies of drug metabolism and enzyme kinetics.
References
Application Notes and Protocols for CYP1A2 Activity Assay Using 7-Methoxyresorufin in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme predominantly found in the liver, playing a significant role in the metabolism of a wide array of xenobiotics, including approximately 15% of clinically used drugs and pro-carcinogens.[1][2] Characterizing the activity of CYP1A2 is fundamental in drug discovery and development to assess drug-drug interactions, metabolic stability, and potential toxicity of new chemical entities. This document provides a detailed protocol for determining CYP1A2 activity in liver microsomes using the fluorogenic probe substrate, 7-Methoxyresorufin.
The assay is based on the O-demethylation of this compound by CYP1A2, which results in the formation of the highly fluorescent product, resorufin.[3][4] The rate of resorufin formation is directly proportional to the CYP1A2 activity and can be monitored continuously using a fluorescence plate reader. This method is sensitive, robust, and amenable to high-throughput screening.
Biochemical Pathway
The enzymatic reaction catalyzed by CYP1A2 is the O-demethylation of this compound. In the presence of NADPH and oxygen, CYP1A2 converts this compound to resorufin and formaldehyde.
Figure 1: Biochemical conversion of this compound by CYP1A2.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Human Liver Microsomes (pooled) | Corning | 452161 |
| This compound | Sigma-Aldrich | M1553 |
| Resorufin | Sigma-Aldrich | R3257 |
| NADPH Regenerating System Solution A | Corning | 451220 |
| NADPH Regenerating System Solution B | Corning | 451200 |
| Potassium Phosphate Buffer (0.5 M, pH 7.4) | Thermo Fisher | K2105 |
| Acetonitrile (ACN), HPLC grade | Merck | 100014 |
| α-Naphthoflavone (CYP1A2 inhibitor) | Sigma-Aldrich | N3628 |
| 96-well black, clear-bottom microplates | Greiner Bio-One | 655090 |
Experimental Protocols
Preparation of Reagents
-
100 mM Potassium Phosphate Buffer (pH 7.4): Dilute the 0.5 M stock solution with ultrapure water.
-
This compound Stock Solution (1 mM): Dissolve 2.43 mg of this compound in 10 mL of methanol. Store at -20°C, protected from light.
-
Resorufin Standard Stock Solution (1 mM): Dissolve 2.31 mg of resorufin in 10 mL of methanol. Store at -20°C, protected from light.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
-
Liver Microsomes: Thaw on ice immediately before use. Dilute to the desired concentration (e.g., 0.2 mg/mL) with 100 mM potassium phosphate buffer.
Experimental Workflow
Figure 2: General workflow for the CYP1A2 activity assay.
CYP1A2 Activity Assay Protocol
-
Prepare Resorufin Standard Curve:
-
Perform serial dilutions of the resorufin stock solution in 100 mM potassium phosphate buffer to obtain standards ranging from 0 to 1 µM.
-
Add 100 µL of each standard to the wells of the 96-well plate.
-
Add 100 µL of a 50:50 mixture of acetonitrile and buffer to each well.
-
-
Set up the Reaction Plate:
-
In separate wells of a 96-well plate, add the following in order:
-
50 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)
-
20 µL of Human Liver Microsomes (final concentration 0.04 mg/mL)[5]
-
10 µL of this compound (final concentrations ranging from 0.05 to 10 µM for kinetics; or a fixed concentration, e.g., 2 µM, for inhibition studies)[6]
-
For inhibition assays, add 10 µL of inhibitor solution (e.g., α-naphthoflavone) or vehicle control.[5]
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.[6]
-
-
Initiate the Reaction:
-
Start the reaction by adding 10 µL of the NADPH regenerating system to each well. The final reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
-
Stop the Reaction:
-
Terminate the reaction by adding 100 µL of cold acetonitrile.
-
-
Fluorescence Measurement:
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the resorufin standards against their concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert the fluorescence readings of the samples into the amount of resorufin produced.
-
Enzyme Kinetics (Michaelis-Menten):
-
Calculate the reaction velocity (V) at each substrate concentration (pmol/min/mg protein).
-
Plot the velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km (Michaelis constant) and Vmax (maximum reaction velocity).
-
-
Inhibition (IC50 Determination):
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CYP1A2 activity.
-
Representative Data
Table 1: Michaelis-Menten Kinetics of this compound O-demethylation by Human Liver Microsomes
| Parameter | Value |
| Km (µM) | 2.67 ± 0.41[8] |
| Vmax (pmol/min/mg protein) | 20.6 ± 1.7[8] |
| Clint (Vmax/Km) (µL/min/mg protein) | 7.72 |
Data are presented as mean ± standard deviation.
Table 2: Inhibition of CYP1A2 Activity by α-Naphthoflavone
| Inhibitor Concentration (nM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
| IC50 (nM) | 10.3 |
This is example data for illustrative purposes.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or plates | Use fresh reagents and high-quality plates. Subtract the fluorescence of a no-enzyme control. |
| Low signal | Inactive enzyme or NADPH | Ensure proper storage and handling of microsomes and NADPH regenerating system. Optimize enzyme concentration and incubation time. |
| Non-linear reaction rate | Substrate depletion or enzyme instability | Reduce incubation time or microsomal protein concentration. |
| Poor standard curve linearity | Pipetting errors or incorrect dilutions | Ensure accurate pipetting and serial dilutions. Prepare fresh standards. |
Conclusion
The this compound O-demethylation assay is a reliable and sensitive method for characterizing CYP1A2 activity in liver microsomes. The detailed protocol and data analysis guidelines provided in these application notes will enable researchers to accurately assess the metabolic capacity of CYP1A2 and to investigate the inhibitory potential of new chemical entities, which is a critical step in the drug development process.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Enhancement of this compound O-demethylation activity of human cytochrome P450 1A2 by molecular breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pregnancy Decreases Rat CYP1A2 Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lawdata.com.tw [lawdata.com.tw]
Application Notes and Protocols for Calculating Enzyme Kinetics with 7-Methoxyresorufin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxyresorufin is a fluorogenic substrate extensively utilized in the field of biochemistry and drug metabolism to probe the catalytic activity of various enzymes, most notably the Cytochrome P450 (CYP) superfamily. The O-demethylation of the non-fluorescent this compound yields the highly fluorescent product, resorufin. This conversion allows for a sensitive and continuous monitoring of enzyme activity, making it an ideal tool for determining enzyme kinetics. These application notes provide a detailed overview, experimental protocols, and data presentation for the use of this compound in enzyme kinetic studies, with a primary focus on CYP enzymes.
Principle of the Assay
The this compound O-demethylase (MROD) assay is a fluorescence-based method used to measure the activity of enzymes that can catalyze the O-dealkylation of this compound. The enzymatic reaction converts the substrate into resorufin, which exhibits a distinct fluorescence profile (excitation ~530-560 nm, emission ~585-590 nm). The rate of resorufin formation is directly proportional to the enzyme's activity under specific conditions. By measuring the increase in fluorescence over time at varying substrate concentrations, key enzyme kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined.
Key Applications
-
Enzyme Activity Screening: Rapidly screen for the activity of specific CYP isoforms in various biological preparations such as liver microsomes, S9 fractions, and recombinant enzyme systems.
-
Enzyme Inhibition Studies: Evaluate the inhibitory potential of new chemical entities (NCEs) on CYP enzymes, a critical step in drug development to predict potential drug-drug interactions.
-
Enzyme Induction Studies: Assess the induction of CYP enzyme expression by xenobiotics.
-
Characterization of Recombinant Enzymes: Determine the kinetic properties of purified, recombinantly expressed enzymes.
Signaling Pathway: The Cytochrome P450 Catalytic Cycle
The enzymatic conversion of this compound by Cytochrome P450 enzymes follows a well-established catalytic cycle. This cycle involves the activation of molecular oxygen and the transfer of an oxygen atom to the substrate.
Caption: The catalytic cycle of Cytochrome P450 enzymes.
Experimental Workflow: MROD Assay
The following diagram outlines the typical workflow for a this compound O-demethylase (MROD) assay performed in a microplate format.
Caption: Workflow for a typical MROD enzyme kinetics assay.
Detailed Experimental Protocol: MROD Assay for CYP1A2 in Human Liver Microsomes
This protocol is designed for determining the kinetic parameters of CYP1A2 using human liver microsomes in a 96-well plate format with a fluorescence plate reader.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
Resorufin standard
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). From this stock, prepare a series of dilutions in potassium phosphate buffer to achieve final assay concentrations typically ranging from 0.05 µM to 10 µM.
-
Prepare a stock solution of resorufin in the same solvent as the substrate. From this, create a standard curve by making serial dilutions in the final assay buffer.
-
Dilute the human liver microsomes in cold potassium phosphate buffer to the desired final protein concentration (e.g., 5-20 µg/mL). Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Diluted human liver microsomes
-
This compound dilutions
-
-
The final volume in each well before initiating the reaction should be pre-determined (e.g., 180 µL). Include wells for a blank (no enzyme) and controls.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system (e.g., 20 µL) to each well.
-
Immediately place the plate in the fluorescence reader (pre-set to 37°C) and begin kinetic measurements.
-
Record the fluorescence intensity (Excitation: 530 nm, Emission: 590 nm) every minute for a period of 15 to 30 minutes.
-
-
Resorufin Standard Curve:
-
In a separate set of wells, add the resorufin standard dilutions to the assay buffer to create a standard curve. Measure the fluorescence of these standards under the same conditions as the assay.
-
-
Data Analysis:
-
Plot the fluorescence units from the resorufin standard curve against the known concentrations to generate a linear regression. The slope of this line will be used to convert the fluorescence signal from the enzymatic reaction into the concentration of product formed.
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert the rate from fluorescence units per minute to moles of product per minute per mg of protein using the standard curve and the microsomal protein concentration.
-
Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Quantitative Data Summary
The following table summarizes representative kinetic parameters for the O-demethylation of this compound by various human Cytochrome P450 enzymes. These values can vary depending on the specific experimental conditions, such as the source of the enzyme (recombinant vs. microsomes) and the assay buffer composition.
| Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | Catalytic Efficiency (Vmax/Km) |
| CYP1A2 | 0.5 - 5.0 | 10 - 50 | High |
| CYP1A1 | 1.0 - 10.0 | 5 - 25 | Moderate |
| CYP2C9 | > 20 | Low | Low |
| CYP2D6 | > 50 | Negligible | Very Low |
| CYP3A4 | > 50 | Negligible | Very Low |
Note: These are approximate values and should be determined empirically for each specific experimental system.
Troubleshooting and Considerations
-
Substrate and Product Instability: Resorufin is light-sensitive. Protect all solutions containing resorufin and this compound from light.
-
Inner Filter Effect: At high concentrations of substrate or product, the fluorescence signal may be quenched. It is important to work within a concentration range where the fluorescence response is linear.
-
Solvent Effects: The solvent used to dissolve the substrate (e.g., DMSO, methanol) can affect enzyme activity. The final concentration of the organic solvent in the assay should be kept low (typically ≤ 1%) and consistent across all wells.
-
Linearity of the Reaction: Ensure that the initial reaction rates are determined from the linear phase of product formation. This may require optimizing the incubation time and enzyme concentration.
-
Enzyme Source: Kinetic parameters can differ between recombinant enzymes and liver microsomes due to the presence of other proteins and lipids in the microsomal membrane that can influence enzyme conformation and activity.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to accurately calculate the kinetic parameters of various enzymes, providing valuable insights for drug development and biochemical research.
Application Note: Use of 7-Methoxyresorufin for Cell-Based Cytochrome P450 1A2 Induction Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 1A2 (CYP1A2) is a key enzyme in human liver, responsible for the metabolism of approximately 9% of clinically used drugs, as well as procarcinogens and endogenous compounds.[1][2] The expression of CYP1A2 can be induced by various xenobiotics, including components of tobacco smoke and certain drugs like omeprazole.[2][3] This induction can lead to accelerated metabolism of co-administered drugs, potentially decreasing their efficacy or increasing the formation of toxic metabolites.[4][5] Therefore, evaluating the potential of new drug candidates to induce CYP1A2 is a critical step in preclinical drug development, as recommended by regulatory agencies like the FDA and EMA.[6]
This application note provides a detailed protocol for a cell-based assay to quantify CYP1A2 induction using 7-Methoxyresorufin as a fluorescent probe substrate. The assay relies on the principle that induced CYP1A2 enzyme in cultured hepatocytes metabolizes the non-fluorescent this compound into the highly fluorescent product, resorufin, via O-demethylation. The rate of resorufin formation is directly proportional to the CYP1A2 enzyme activity.
Principle of the Assay
The cell-based CYP1A2 induction assay is typically performed in cultured human hepatocytes or human liver cell lines such as HepG2. The workflow involves two main phases:
-
Induction Phase: Cells are treated with a test compound for a sufficient period (typically 72 hours) to allow for potential induction of CYP1A2 gene expression and subsequent protein synthesis.[6]
-
Activity Measurement Phase: After the induction period, the cells are washed and incubated with this compound. The induced CYP1A2 enzyme catalyzes the conversion of this compound to resorufin. The fluorescence of resorufin is then measured over time using a plate reader, providing a quantitative measure of the enzyme activity.
CYP1A2 Induction Signaling Pathway
The primary mechanism for CYP1A2 induction is mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3][7] Upon binding to a ligand (the inducer), the AhR translocates from the cytoplasm to the nucleus, forms a heterodimer with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of the CYP1A2 gene, initiating its transcription.[7]
Experimental Workflow
The overall experimental process follows a sequential series of steps from cell preparation to data analysis.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format using cryopreserved human hepatocytes.
5.1. Materials and Reagents
-
Cells: Cryopreserved primary human hepatocytes (from at least three different donors are recommended).[6]
-
Cell Culture Medium: Williams' Medium E or similar, supplemented with appropriate factors (e.g., L-glutamine, penicillin-streptomycin, dexamethasone, insulin-transferrin-selenium).
-
Plates: Collagen-coated 96-well cell culture plates.
-
Test Compounds: Stock solutions of test articles, a positive control, and a negative (vehicle) control.
-
Substrate: this compound (stock solution in DMSO, e.g., 2 mM).
-
Cofactor: NADPH (stock solution in buffer).
-
Reaction Buffer: Phosphate buffer (e.g., 50 mM NaH₂PO₄, pH 8.0).[8]
-
Stop Solution: Acetonitrile.[9]
-
Standard: Resorufin (for standard curve, stock solution in DMSO).
-
Instrumentation: Fluorescence plate reader.
5.2. Procedure
Phase 1: Cell Seeding and Induction (Day 0 - Day 4)
-
Thaw and Seed Cells: Thaw cryopreserved hepatocytes according to the supplier's protocol. Seed the cells in collagen-coated 96-well plates at a recommended density.
-
Incubate: Place the plates in a humidified incubator at 37°C with 5% CO₂. Allow cells to attach and form a monolayer (typically 24-48 hours).
-
Prepare Dosing Media: Prepare serial dilutions of the test compound in fresh cell culture medium. Also prepare dosing media for the vehicle control (e.g., 0.1% DMSO) and a positive control.[5]
-
Treat Cells: After the acclimation period, carefully remove the old medium and replace it with the prepared dosing media.
-
Incubate for Induction: Return the plates to the incubator for 72 hours. The medium should be refreshed every 24 hours with the respective treatments to ensure constant compound exposure.[6]
Phase 2: CYP1A2 Activity Measurement (Day 4)
-
Prepare Reagents:
-
Resorufin Standards: Prepare a standard curve of resorufin in reaction buffer ranging from approximately 0.5 nM to 75 nM.[9]
-
Substrate Working Solution: Prepare a working solution of this compound and NADPH in the reaction buffer. The final concentration of this compound should be optimized, often around 2.5 µM.[8]
-
-
Wash Cells: After the 72-hour induction, remove the treatment medium and gently wash the cell monolayer twice with warm buffer (e.g., PBS) to remove any residual compounds.
-
Initiate Reaction: Add the substrate working solution to each well, including wells for the resorufin standard curve.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of resorufin formation.
-
Stop Reaction: Terminate the enzymatic reaction by adding a stop solution like acetonitrile.[9]
-
Measure Fluorescence: Read the fluorescence on a plate reader with excitation and emission wavelengths appropriate for resorufin (e.g., Ex: ~530 nm, Em: ~590 nm).[10][11]
5.3. Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the resorufin standards against their concentrations. Perform a linear regression to obtain the equation of the line.
-
Calculate Resorufin Concentration: Use the standard curve equation to convert the fluorescence readings from the experimental wells into resorufin concentrations (pmol/well).
-
Normalize Activity: Normalize the resorufin concentration to the incubation time and protein content per well (if measured) to get the specific activity (e.g., pmol/min/mg protein).
-
Calculate Fold Induction: For each test concentration, divide the average specific activity by the average specific activity of the vehicle control group.
-
Fold Induction = (Activity in Test Well) / (Activity in Vehicle Control Well)
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. A positive induction result is typically defined as a concentration-dependent increase in enzyme activity.
Table 1: Example CYP1A2 Inducers and Assay Parameters
| Parameter | Value/Compound | Reference |
| Cell System | Cryopreserved Human Hepatocytes | [4],[6] |
| Positive Control | Omeprazole (e.g., 50 µM) | [5] |
| β-Naphthoflavone (e.g., 20 µM) | [4] | |
| Vehicle Control | 0.1% DMSO | [5] |
| Induction Time | 72 hours (media changed every 24h) | [6] |
| Substrate | This compound | [12] |
| Detection Method | Fluorescence (Resorufin formation) | [10] |
Table 2: Example Results for CYP1A2 Induction
| Compound | Concentration (µM) | Mean CYP1A2 Activity (pmol/min/mg protein) | Fold Induction (vs. Vehicle) |
| Vehicle (0.1% DMSO) | N/A | 5.2 | 1.0 |
| Omeprazole | 50 | 78.0 | 15.0 |
| Test Compound A | 1 | 6.1 | 1.2 |
| Test Compound A | 10 | 45.8 | 8.8 |
| Test Compound A | 50 | 105.6 | 20.3 |
Interpretation Logic
The interpretation of results involves comparing the fold induction of the test compound to predefined thresholds and the response of the positive control. A cytotoxicity assay should also be performed in parallel to ensure that observed decreases in activity are not due to cell death.[4]
A test article-dependent increase in CYP enzyme activity greater than or equal to 2-fold relative to the vehicle control, or a response that is 20% or more of the positive control's response, may be interpreted as a positive result.[6] These results are then used to predict the potential for clinical drug-drug interactions.
References
- 1. The expression, induction and pharmacological activity of CYP1A2 are post-transcriptionally regulated by microRNA hsa-miR-132-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of nicotine on cytochrome P450 1A2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A clinical study to assess CYP1A2 and CYP3A4 induction by AZD7325, a selective GABAA receptor modulator – an in vitro and in vivo comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 6. labcorp.com [labcorp.com]
- 7. researchgate.net [researchgate.net]
- 8. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Protocol for Measuring Methoxyresorufin-O-demethylase (MROD) Activity in Hepatic Tissues
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxyresorufin-O-demethylase (MROD) is a key enzymatic activity primarily catalyzed by Cytochrome P450 1A2 (CYP1A2), a member of the cytochrome P450 monooxygenase superfamily. CYP1A2 plays a crucial role in the phase I metabolism of a wide range of xenobiotics, including therapeutic drugs, procarcinogens, and environmental toxins. The measurement of MROD activity in hepatic tissues, particularly in liver microsomes, serves as a reliable biomarker for CYP1A2 function and induction.
The induction of CYP1A2 is predominantly regulated by the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to ligands such as polycyclic aromatic hydrocarbons (e.g., 3-methylcholanthrene) or halogenated aromatic hydrocarbons (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD), the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A2, leading to their enhanced transcription.
This document provides detailed protocols for the preparation of hepatic microsomes and the subsequent measurement of MROD activity using a fluorometric assay. Additionally, it includes a summary of representative MROD activity data and a diagram of the AhR signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The induction of MROD activity is intricately linked to the activation of the Aryl hydrocarbon Receptor (AhR) signaling pathway. The following diagram illustrates the canonical pathway leading to the transcriptional activation of CYP1A2.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Protocols
Preparation of Hepatic Microsomes
This protocol describes the preparation of the microsomal fraction from fresh or frozen liver tissue by differential centrifugation.[1][2]
Materials:
-
Liver tissue
-
Homogenization buffer: 0.1 M potassium phosphate buffer (pH 7.4) containing 0.15 M KCl, 1 mM EDTA, and 10 mM dithiothreitol (DTT).
-
0.1 M potassium phosphate buffer (pH 7.4)
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Weigh the liver tissue and mince it on an ice-cold surface.
-
Add 4 volumes of ice-cold homogenization buffer (e.g., 4 mL per gram of tissue).
-
Homogenize the tissue using a motor-driven Potter-Elvehjem homogenizer with 5-10 strokes at a low speed to avoid frothing.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 9,000-10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant (S9 fraction) and discard the pellet.
-
Transfer the S9 fraction to ultracentrifuge tubes and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the microsomal pellet in 0.1 M potassium phosphate buffer (pH 7.4).
-
Repeat the ultracentrifugation step (step 6) to wash the microsomes.
-
Discard the supernatant and resuspend the final microsomal pellet in a minimal volume of 0.1 M potassium phosphate buffer containing 20% glycerol (for storage).
-
Determine the protein concentration of the microsomal preparation using the Bradford assay or a similar method.
-
Aliquot the microsomal suspension and store at -80°C until use.
MROD Activity Assay (Fluorometric Method)
This protocol outlines the measurement of MROD activity in hepatic microsomes based on the O-demethylation of methoxyresorufin to the fluorescent product, resorufin.[3][4]
Materials:
-
Hepatic microsomes (prepared as in section 3.1)
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
Methoxyresorufin stock solution (e.g., 1 mM in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution (e.g., 10 mM in buffer).
-
Resorufin standard stock solution (e.g., 1 mM in DMSO) for standard curve
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~585-590 nm)
Procedure:
Standard Curve Preparation:
-
Prepare a series of dilutions of the resorufin standard stock solution in the assay buffer to generate a standard curve (e.g., 0 to 100 pmol/well).
-
Add 100 µL of each standard dilution to the wells of the 96-well plate.
-
Measure the fluorescence at the appropriate wavelengths.
-
Plot the fluorescence intensity versus the amount of resorufin to generate a standard curve.
Enzyme Reaction:
-
In the wells of a 96-well plate, prepare the reaction mixture by adding the following in order:
-
Potassium phosphate buffer (to a final volume of 100 µL)
-
Hepatic microsomes (e.g., 10-50 µg of protein)
-
Methoxyresorufin (to a final concentration of e.g., 1-5 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system or NADPH to a final concentration of 1 mM.
-
Immediately place the plate in the fluorescence microplate reader and measure the fluorescence kinetically for 10-20 minutes at 37°C, or as an endpoint assay after a fixed incubation time.
-
For endpoint assays, stop the reaction by adding an equal volume of cold acetonitrile. Centrifuge to pellet the protein and transfer the supernatant to a new plate for fluorescence measurement.
Data Analysis:
-
Calculate the rate of resorufin formation from the linear portion of the kinetic curve or from the endpoint fluorescence measurement.
-
Use the resorufin standard curve to convert the rate of fluorescence change to the rate of product formation (pmol/min).
-
Normalize the activity to the amount of microsomal protein used in the assay to obtain the specific activity in pmol/min/mg of protein.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the MROD activity assay.
Caption: Experimental Workflow for MROD Assay.
Representative MROD Activity Data
The following table summarizes representative MROD activity values in hepatic microsomes from various species. It is important to note that these values can vary significantly depending on the specific experimental conditions, including the strain, sex, age of the animals, and the specific protocol used.
| Species | Condition | MROD Activity (pmol/min/mg protein) | Reference |
| Human | Basal (Vmax) | 38 | [5] |
| Rat | Basal | Not explicitly found | |
| 3-Methylcholanthrene-induced | Significantly increased | [1][2] | |
| TCDD-induced | Significantly increased | [6][7] | |
| Mouse | Basal | ~25.5 ± 6.1 | [8] |
| TCDD-induced | >70-fold increase | [8] | |
| Pig | Basal (Sample 1) | 5.1 ± 0.57 | [3] |
| Basal (Sample 2) | 7.8 ± 0.88 | [3] | |
| Basal (Sample 3) | 14.5 ± 0.69 | [3] |
Note: The provided values are for illustrative purposes and are compiled from different studies. Direct comparison between species should be made with caution due to variations in experimental methodologies.
Conclusion
The measurement of MROD activity is a robust and sensitive method for assessing CYP1A2 function and its induction via the AhR signaling pathway. The protocols provided herein offer a comprehensive guide for researchers in drug metabolism and toxicology. The significant inter-species and inter-individual variability in MROD activity underscores the importance of characterizing these parameters in relevant experimental models for accurate prediction of xenobiotic metabolism and toxicity.
References
- 1. The induction of liver microsomal proteins by 3-methylcholanthrene in rats of different age, sex and strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction by 3-methylcholanthrene of microsomal cytochromes and enzyme activities in mouse liver after subchronic ingestion of cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of mouse and human cytochrome P450 mediated-drug metabolising activities in hepatic and extrahepatic microsomes [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction and suppression of hepatic and extrahepatic microsomal foreign-compound-metabolizing enzyme systems by 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3,7,8-Tetrachlorodibenzo-p-dioxin induced cytochrome P450s alter the formation of reactive oxygen species in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TCDD-induced changes in rat liver microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing 7-Methoxyresorufin Stock Solutions for Cytochrome P450 Assays
Application Note & Protocol
For researchers, scientists, and drug development professionals, the accurate preparation of substrate stock solutions is a critical first step for reliable and reproducible in vitro enzyme assays. This document provides detailed application notes and protocols for the preparation of 7-Methoxyresorufin stock solutions, a key substrate for measuring the activity of cytochrome P450 enzymes, particularly CYP1A2, in an assay commonly referred to as the Methoxyresorufin-O-demethylase (MROD) assay.
Data Presentation: Properties of this compound
The following table summarizes the key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Notes |
| Molecular Weight | 243.24 g/mol | |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Methanol | DMSO is preferred for higher concentration stock solutions. |
| Solubility | ~1 mg/mL in DMSO or Methanol | Solubility can be enhanced by gentle warming and sonication. |
| Typical Stock Concentration | 1 mM - 10 mM in DMSO | A 2 mM stock solution is commonly used for EROD assays with the related 7-ethoxyresorufin.[1] |
| Storage Conditions | -20°C or -80°C, protected from light | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2][3] |
| Stability | Stable for at least 1 month at -20°C and up to 6 months at -80°C when properly stored.[3] | Light sensitivity is a critical factor; solutions should be handled in low-light conditions.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh out a precise amount of this compound powder (e.g., 2.43 mg for a 1 mL of 10 mM solution).
-
Dissolve: Add the calculated volume of anhydrous DMSO to the powder. For example, add 1 mL of DMSO to 2.43 mg of this compound.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in light-protecting tubes (e.g., amber tubes). This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C or -80°C, protected from light.[2][3]
Protocol 2: Preparation of Working Solutions for a MROD Assay
This protocol details the dilution of the primary stock solution to prepare working solutions for a typical 96-well plate MROD assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO or the assay buffer. For example, dilute the 10 mM stock 1:100 in assay buffer to create a 100 µM intermediate solution.
-
Final Working Solution: Prepare the final working solution by diluting the intermediate solution into the assay buffer to the desired final concentration. The final concentration of this compound in MROD assays is typically in the low micromolar range (e.g., 2 µM).[4]
-
Solvent Concentration: Ensure the final concentration of DMSO in the assay well is low (typically ≤ 0.1%) to avoid solvent-induced effects on enzyme activity.[5]
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the preparation and use of this compound stock solutions.
References
- 1. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 2. mouselivercells.com [mouselivercells.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Effects of organic solvents on the activities of cytochrome P450 isoforms, UDP-dependent glucuronyl transferase, and phenol sulfotransferase in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro CYP1A2 Inhibition Assay Using 7-Methoxyresorufin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme primarily found in the human liver, responsible for the metabolism of a significant number of clinically important drugs, procarcinogens, and endogenous compounds.[1][2][3] Therefore, evaluating the potential of new chemical entities (NCEs) to inhibit CYP1A2 is a critical step in drug discovery and development to predict potential drug-drug interactions (DDIs) and adverse effects.[4][5][6] This application note provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory potential of compounds on CYP1A2 activity using 7-methoxyresorufin as a probe substrate.
Assay Principle
The assay is based on the O-demethylation of the non-fluorescent substrate, this compound, by CYP1A2 to form the highly fluorescent product, resorufin.[7][8] The rate of resorufin formation is directly proportional to CYP1A2 activity. The inhibitory effect of a test compound is quantified by measuring the reduction in the rate of resorufin production. The fluorescence of resorufin is typically measured with an excitation wavelength of 530-544 nm and an emission wavelength of 580-612 nm.[1][9]
Signaling Pathway
The metabolic activation of this compound by CYP1A2 is a key signaling pathway utilized in this assay. The following diagram illustrates this process.
Caption: Metabolic pathway of this compound by CYP1A2.
Materials and Reagents
-
Enzyme Source: Human Liver Microsomes (HLM) or recombinant human CYP1A2
-
Substrate: this compound
-
Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
Positive Control Inhibitors: α-Naphthoflavone, Furafylline, or Phenacetin
-
Test Compound (TC)
-
Stop Reagent: Acetonitrile or cold methanol
-
Microplate: 96-well black, flat-bottom plate
-
Plate Reader: Fluorescence plate reader
Experimental Workflow
The following diagram outlines the experimental workflow for the CYP1A2 inhibition assay.
Caption: Workflow for the in vitro CYP1A2 inhibition assay.
Detailed Experimental Protocol
Reagent Preparation
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust the pH to 7.4.
-
This compound (Substrate) Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock (e.g., 10 mM) and store it at -20°C. Prepare working solutions by diluting the stock in the assay buffer. The final concentration of this compound in the reaction is typically close to its Km value (around 0.25-2.88 µM).[1][8]
-
Enzyme Solution: Dilute human liver microsomes or recombinant CYP1A2 in cold potassium phosphate buffer to the desired concentration. The final protein concentration should be kept low (≤ 0.1 mg/mL) to minimize non-specific binding.[5]
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
-
Test and Control Inhibitor Solutions: Prepare stock solutions of the test compound and positive control inhibitors (e.g., α-naphthoflavone) in a suitable solvent (e.g., DMSO). Serially dilute these to obtain a range of concentrations.
Assay Procedure
-
In a 96-well black plate, add the potassium phosphate buffer.
-
Add the diluted enzyme solution to each well.
-
Add the test compound or positive control inhibitor at various concentrations to the respective wells. Include a solvent control (no inhibitor).
-
Pre-incubate the plate at 37°C for 5-10 minutes.[10]
-
Initiate the reaction by adding a pre-warmed mixture of this compound and the NADPH regenerating system.
-
Incubate the plate at 37°C for an appropriate time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.[10]
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Measure the fluorescence of resorufin using a plate reader with excitation at 530-544 nm and emission at 580-612 nm.[1][9]
Data Analysis
-
Subtract Background Fluorescence: Subtract the fluorescence of blank wells (containing all components except the enzyme or substrate) from all experimental wells.
-
Calculate Percent Inhibition: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of control well)] x 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Quantitative Data Summary
The following tables summarize the kinetic parameters for this compound O-demethylation by CYP1A2 and the inhibitory constants for known CYP1A2 inhibitors.
Table 1: Kinetic Parameters for this compound O-demethylation by CYP1A2
| Parameter | Reported Value | Source |
| Apparent Km | 0.25 - 2.88 µM | [1][8] |
| Vmax | 0.27 nmol/min/mg protein | [8] |
Table 2: IC50 and Ki Values of Known CYP1A2 Inhibitors
| Inhibitor | Substrate | IC50 | Ki | Source |
| α-Naphthoflavone | Phenacetin | - | - | [4] |
| Furafylline | Phenacetin | - | - | [4] |
| Phenacetin | This compound | - | ~20 µM | [11] |
| Galangin (3,5,7-Trihydroxyflavone) | This compound | - | 0.008 µM | [12] |
| Pinocembrin | Phenacetin | 0.52 µM | 0.27 µM | [13] |
| Fluvoxamine | Phenacetin | 0.4 µM | - | [13] |
| Mexiletine | This compound | - | 6.7 µM | [12] |
| 7-Ethynyl-3,4,8-trimethylcoumarin | - | 0.50 µM | - | [14] |
Troubleshooting
-
High Background Fluorescence: Ensure the purity of reagents and use high-quality black microplates.
-
Low Signal-to-Noise Ratio: Optimize enzyme and substrate concentrations. Increase incubation time, ensuring the reaction remains in the linear range.
-
Poor IC50 Curve Fit: Check the concentration range of the inhibitor and ensure proper serial dilutions.
Conclusion
This application note provides a comprehensive and detailed protocol for conducting an in vitro CYP1A2 inhibition assay using this compound. This assay is a robust, sensitive, and high-throughput method for assessing the DDI potential of NCEs, making it an invaluable tool in drug discovery and development.
References
- 1. Arginine to lysine 108 substitution in recombinant CYP1A2 abolishes methoxyresorufin metabolism in lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. bioivt.com [bioivt.com]
- 6. lnhlifesciences.org [lnhlifesciences.org]
- 7. Enhancement of this compound O-demethylation activity of human cytochrome P450 1A2 by molecular breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Methoxyresorufin and benzyloxyresorufin: substrates preferentially metabolized by cytochromes P4501A2 and 2B, respectively, in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce high background fluorescence in MROD assay
Welcome to the technical support center for the Methoxyresorufin-O-Demethylase (MROD) assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly high background fluorescence, to ensure the accuracy and sensitivity of your experimental results.
Troubleshooting Guides
This section provides a systematic approach in a question-and-answer format to identify and resolve the root causes of high background fluorescence in your MROD assays.
Issue 1: High background fluorescence in blank or no-enzyme/no-cell control wells.
-
Question: My wells containing only the reaction buffer and methoxyresorufin (and NADPH for microsomal assays) show high fluorescence. What could be the cause?
-
Answer: This indicates that the background signal is independent of enzymatic activity. The likely culprits are the assay components or the microplate itself.
-
Autofluorescence from Assay Buffer or Media: Standard cell culture media often contain components like phenol red and substances in Fetal Bovine Serum (FBS) that are intrinsically fluorescent.[1] Phenol red, in particular, can significantly increase background fluorescence, especially when using green and red fluorescent proteins for detection.[2]
-
Contaminated Reagents: Impurities in solvents (like DMSO used to dissolve methoxyresorufin), buffers, or the methoxyresorufin substrate itself can contribute to the background signal. The product of the MROD reaction, resorufin, is a highly fluorescent compound, and even minor contamination of the substrate with resorufin can lead to high background.
-
Microplate Issues: The type of microplate used is critical. Clear or white plates can lead to well-to-well crosstalk and high background. Plastic-bottom plates can also exhibit autofluorescence.[3]
-
Issue 2: High background in wells with cells or microsomes, but without the substrate (methoxyresorufin).
-
Question: I'm observing high fluorescence in my wells containing cells/microsomes and reaction buffer, even before adding the MROD substrate. Why is this happening?
-
Answer: This points to autofluorescence originating from your biological sample.
-
Cellular Autofluorescence: Cells naturally contain fluorescent molecules like NADH, riboflavins, and flavin coenzymes, which can contribute to background fluorescence.[4] Dead cells are often more autofluorescent than live cells.
-
Microsomal Preparation Impurities: The microsomal fraction itself might contain endogenous fluorescent molecules.
-
Issue 3: The fluorescence signal increases over time in the "no-enzyme" control wells after the addition of all components.
-
Question: My background fluorescence is not stable and increases during the incubation period, even without any enzyme. What could be causing this?
-
Answer: This suggests non-enzymatic conversion of methoxyresorufin to resorufin or instability of the substrate.
-
Light-Induced Degradation: Methoxyresorufin and resorufin are light-sensitive compounds.[5] Exposure to ambient light can cause the non-enzymatic conversion of methoxyresorufin to the highly fluorescent resorufin, leading to an increase in background signal over time.
-
Chemical Instability: The stability of methoxyresorufin can be affected by the pH and composition of the reaction buffer.
-
Issue 4: The signal-to-background ratio is low, making it difficult to detect a clear signal from my experimental samples.
-
Question: My signal from the enzyme-containing wells is only slightly higher than the background, resulting in a poor assay window. How can I improve this?
-
Answer: A low signal-to-background ratio can be due to either a weak signal, high background, or a combination of both. In addition to addressing the causes of high background mentioned above, you should optimize the enzymatic reaction itself.
-
Suboptimal Enzyme/Substrate Concentrations: The concentrations of your enzyme (microsomes or cells) and the substrate (methoxyresorufin) may not be optimal.
-
Suboptimal Incubation Time: The reaction may not be proceeding long enough to generate a strong signal, or it may have proceeded for too long, leading to substrate depletion or product inhibition. It is crucial to ensure the reaction is within the linear range.[6][7]
-
Inactive Enzyme: The enzyme (CYP1A2) may have lost activity due to improper storage or handling of the microsomes or cells.
-
Presence of Inhibitors: Your test compounds or contaminants in your reagents could be inhibiting the CYP1A2 enzyme. Common organic solvents used to dissolve test compounds, such as DMSO, can inhibit enzyme activity at higher concentrations.[8][9][10][11]
-
FAQs
Q1: What is a good signal-to-background ratio for the MROD assay?
A1: A higher signal-to-background (S/B) ratio is always desirable as it indicates a robust assay.[12] While the ideal S/B ratio can vary depending on the specific application and experimental setup, a ratio of 3 or higher is generally considered acceptable for most screening assays. An S/B ratio below 2 may indicate issues with high background or low enzyme activity that should be addressed.
Q2: How can I check for and mitigate interference from my test compounds?
A2: Test compounds can interfere with the MROD assay in several ways, including direct inhibition of the CYP1A2 enzyme, autofluorescence of the compound itself, or quenching of the resorufin signal.
-
To check for interference:
-
Run a control with the test compound in the absence of the enzyme (or with heat-inactivated enzyme) to measure its intrinsic fluorescence at the excitation and emission wavelengths of resorufin.
-
Run a control with a known amount of resorufin and your test compound to see if it quenches the fluorescence.
-
Perform an IC50 determination with a known CYP1A2 inhibitor (e.g., furafylline) in the presence and absence of your test compound to check for non-specific inhibition.
-
-
To mitigate interference:
-
If the compound is fluorescent, you may need to subtract its signal from the total signal.
-
If the compound quenches the signal, you may need to use a different assay or a lower concentration of the compound.
-
If the compound is a potent inhibitor, this is a valid result of the assay.
-
Q3: What are the optimal excitation and emission wavelengths for resorufin?
A3: Resorufin has an excitation maximum around 560-570 nm and an emission maximum around 585-590 nm.[7][13] It is recommended to confirm the optimal settings for your specific plate reader and filter sets.
Q4: Can I use kinetic readings instead of endpoint readings for the MROD assay?
A4: Yes, kinetic readings are often preferred as they allow you to monitor the reaction in real-time and ensure that the measurements are taken within the linear range of the reaction. This can help to avoid issues with substrate depletion and product inhibition that can occur with endpoint assays.
Data Presentation
Table 1: Troubleshooting Summary and Impact on Signal-to-Background (S/B) Ratio
| Issue | Potential Cause | Recommended Action | Expected Impact on S/B Ratio |
| High Background in Blanks | Autofluorescent media components (e.g., phenol red, FBS) | Switch to phenol red-free media; reduce FBS concentration during the assay. | Significant Improvement |
| Contaminated reagents or substrate | Use high-purity reagents; check substrate for resorufin contamination. | Significant Improvement | |
| Inappropriate microplate | Use black, opaque microplates with clear bottoms.[3] | Significant Improvement | |
| High Background in No-Substrate Controls | Cellular/microsomal autofluorescence | Wash cells thoroughly; use a viability dye to exclude dead cells. | Moderate Improvement |
| Increasing Background Over Time | Light-induced degradation of methoxyresorufin | Protect plates from light during incubation and reading. | Significant Improvement |
| Low Signal-to-Background Ratio | Suboptimal enzyme/substrate concentration | Titrate microsomal protein/cell number and methoxyresorufin concentration. | Significant Improvement |
| Suboptimal incubation time | Determine the linear range of the reaction by performing a time-course experiment.[6] | Significant Improvement | |
| Presence of inhibitors in test compounds or solvents | Run solvent controls; keep final solvent concentration low (e.g., <0.5% DMSO).[6] | Moderate to Significant Improvement |
Experimental Protocols
Protocol 1: MROD Assay using Liver Microsomes
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
NADPH Stock Solution: 10 mM in Phosphate Buffer. Prepare fresh.
-
Methoxyresorufin Stock Solution: 1 mM in DMSO. Store protected from light at -20°C.
-
Resorufin Standard Stock Solution: 1 mM in DMSO. Store protected from light at -20°C.
-
Stopping Solution: Acetonitrile or Methanol.
-
-
Assay Procedure:
-
Prepare a resorufin standard curve by serially diluting the resorufin stock solution in the reaction buffer.
-
In a black, clear-bottom 96-well plate, add the following to each well:
-
Phosphate Buffer
-
Liver microsomes (e.g., 0.1-0.5 mg/mL final concentration)
-
Test compound or vehicle control (e.g., DMSO, final concentration ≤ 0.5%)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a pre-warmed working solution of methoxyresorufin (e.g., 1-5 µM final concentration) and NADPH (e.g., 1 mM final concentration).
-
Incubate at 37°C for a predetermined time (e.g., 5-30 minutes), ensuring the reaction is in the linear range. Protect the plate from light.
-
Stop the reaction by adding an equal volume of cold stopping solution.
-
Read the fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Quantify the amount of resorufin formed by comparing the fluorescence to the resorufin standard curve.
-
Protocol 2: Cell-Based MROD Assay
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat cells with inducing agents (e.g., 3-methylcholanthrene for CYP1A induction) or test compounds for the desired period.
-
-
Assay Procedure:
-
After treatment, wash the cells twice with warm, phenol red-free Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
Prepare a fresh working solution of methoxyresorufin in phenol red-free medium or HBSS/PBS (e.g., 1-5 µM final concentration).
-
Add the methoxyresorufin working solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence of the formed resorufin directly in the plate reader (kinetic or endpoint reading) at Ex/Em ~560/590 nm.
-
For endpoint assays, the reaction can be stopped by adding a lysis buffer, and the fluorescence of the lysate can be measured.
-
A parallel plate should be run to determine cell viability (e.g., using a resazurin-based assay, being mindful of potential spectral overlap).
-
Visualizations
Caption: MROD Assay Signaling Pathway.
Caption: MROD Assay Experimental Workflow.
Caption: Troubleshooting Decision Tree for High Background.
References
- 1. promocell.com [promocell.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Mechanism of oxidative conversion of Amplex® Red to resorufin: pulse radiolysis and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 7-Methoxyresorufin for Kinetic Studies: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 7-Methoxyresorufin (7-MR) for enzyme kinetic studies. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key kinetic data to ensure the successful optimization of your assays.
Troubleshooting Guide
This guide addresses common issues encountered during kinetic studies using this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Contaminated reagents or buffer. 2. Autofluorescence of test compounds or microplates. 3. Sub-optimal filter sets in the plate reader. | 1. Prepare fresh buffers with high-purity water. Run a blank reaction with all components except the enzyme to check for reagent contamination. 2. Screen test compounds for intrinsic fluorescence at the excitation and emission wavelengths used for resorufin. Use black microplates to minimize background. 3. Ensure the use of appropriate excitation (530-535 nm) and emission (580-585 nm) filters for resorufin detection.[1] |
| Low Signal or No Activity | 1. Inactive enzyme. 2. Incorrect assay conditions (pH, temperature). 3. Insufficient concentration of NADPH cofactor. 4. Degradation of 7-MR or resorufin. | 1. Verify the activity of the enzyme preparation with a known positive control substrate. 2. Optimize the pH and temperature of the assay buffer for the specific enzyme being studied. 3. Ensure NADPH is freshly prepared and used at a saturating concentration (typically 1 mM). 4. Prepare 7-MR and resorufin solutions fresh and protect them from light. |
| Poor Reproducibility | 1. Inaccurate pipetting. 2. Inconsistent incubation times. 3. Fluctuation in temperature. | 1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Use a multi-channel pipette or an automated liquid handler to start reactions simultaneously. 3. Pre-incubate all reagents and the plate at the desired reaction temperature. |
| Substrate Solubility Issues | 1. Precipitation of 7-MR in the assay buffer. | 1. Prepare a high-concentration stock solution of 7-MR in an organic solvent like DMSO.[2] Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all wells, as it can affect enzyme activity.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in a kinetic assay?
A1: The optimal concentration range for 7-MR depends on the Michaelis constant (Km) of the enzyme being investigated. A common starting point is to test a range of concentrations from 0.1x to 10x the expected Km value. For rat liver microsomes, substrate concentrations ranging from 0.5 to 6 µM have been used.[2]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution of 7-MR in a high-quality organic solvent such as dimethyl sulfoxide (DMSO).[2] For example, a 10 mM stock solution can be prepared and stored at -20°C, protected from light. The stock solution should be warmed to room temperature before use and diluted serially in the assay buffer to achieve the desired final concentrations.
Q3: Can this compound cause substrate inhibition?
A3: While less common than with other substrates, substrate inhibition can occur at very high concentrations of 7-MR. It is crucial to perform a full substrate titration curve to identify the optimal concentration range and to determine if substrate inhibition is a factor for your specific enzyme system.
Q4: What are the typical excitation and emission wavelengths for detecting the product, resorufin?
A4: The product of the 7-MR O-demethylation reaction, resorufin, is fluorescent. The typical excitation wavelength is in the range of 530-535 nm, and the emission wavelength is in the range of 580-585 nm.[1]
Quantitative Data Summary
The following table summarizes reported kinetic parameters for this compound with different enzyme systems. Note that these values can vary depending on the specific experimental conditions.
| Enzyme Source | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) |
| Rat Liver Microsomes | CYP1A2 | 1.67[2] | 1.691 (pmol/min/pmol CYP)[2] |
| House Fly Microsomes | Mixed-Function Oxidases | 2.88[3] | 0.27[3] |
| Human | CYP1A2 | Data available in literature[4] | Data available in literature[4] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines the steps to determine the optimal substrate concentration for a kinetic assay.
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of NADPH in assay buffer.
-
Prepare the appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare your enzyme solution at the desired concentration.
-
-
Set up the Assay Plate:
-
In a 96-well black microplate, perform serial dilutions of the 7-MR stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM).
-
Include a "no substrate" control well containing only the assay buffer.
-
-
Initiate the Reaction:
-
Add the enzyme solution to each well.
-
Pre-incubate the plate at the desired temperature for 5 minutes.
-
Initiate the reaction by adding NADPH to all wells simultaneously using a multi-channel pipette.
-
-
Measure Fluorescence:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the increase in fluorescence (Excitation: ~530 nm, Emission: ~585 nm) over a set period (e.g., 30 minutes) in kinetic mode.
-
-
Analyze Data:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each 7-MR concentration.
-
Plot the initial velocity versus the 7-MR concentration. The optimal concentration range will be on the plateau of the resulting curve, just before any potential substrate inhibition is observed.
-
Protocol 2: Full Kinetic Analysis (Determination of Km and Vmax)
This protocol describes how to perform a full kinetic analysis once the optimal concentration range is known.
-
Prepare Reagents:
-
Follow the reagent preparation steps from Protocol 1.
-
-
Set up the Assay Plate:
-
Based on the results from Protocol 1, prepare serial dilutions of 7-MR to cover a range of concentrations around the estimated Km (e.g., 0.2x, 0.5x, 1x, 2x, 5x, 10x Km).
-
Include a "no enzyme" control for each substrate concentration to measure non-enzymatic conversion.
-
-
Initiate and Monitor the Reaction:
-
Follow the reaction initiation and fluorescence measurement steps from Protocol 1.
-
-
Create a Resorufin Standard Curve:
-
Prepare a series of known concentrations of resorufin in the assay buffer.
-
Measure the fluorescence of these standards in the same plate reader to convert the rate of fluorescence change to the rate of product formation (e.g., pmol/min).
-
-
Data Analysis:
-
Subtract the rate of the "no enzyme" control from the corresponding experimental wells.
-
Convert the initial velocities from fluorescence units/min to molar concentration/min using the resorufin standard curve.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
-
Visualizations
Caption: Enzymatic conversion of this compound to fluorescent resorufin.
Caption: Experimental workflow for optimizing 7-MR concentration.
References
- 1. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of this compound O-demethylation activity of human cytochrome P450 1A2 by molecular breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Methoxyresorufin (MROD) Assay
This guide provides troubleshooting advice and answers to frequently asked questions regarding the 7-Methoxyresorufin O-demethylase (MROD) assay, a common method for measuring the activity of Cytochrome P450 1A2 (CYP1A2).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my background fluorescence signal abnormally high?
High background fluorescence can obscure the signal from the enzymatic reaction, leading to inaccurate results. Several factors can contribute to this issue:
-
Autofluorescence of Test Compounds: The compounds you are screening may be inherently fluorescent at the excitation and emission wavelengths used for resorufin.[1][2]
-
Contaminated Reagents or Media: Buffers, media, or other assay components may contain fluorescent impurities.[2][3]
-
Non-enzymatic Degradation of this compound: The substrate may be unstable and convert to resorufin without enzymatic activity.
-
Light Leaks in the Plate Reader: Improperly sealed plates or instrument issues can lead to elevated background readings.
Troubleshooting Steps:
-
Run a "Compound Autofluorescence" Control: Prepare wells containing your test compound in the assay buffer without the enzyme or substrate. Measure the fluorescence to determine if the compound itself is contributing to the signal.
-
Check Reagent Purity: Test each component of your assay buffer individually for fluorescence.
-
Use High-Quality Plates: Black-walled, clear-bottom microplates are recommended to minimize well-to-well crosstalk and background fluorescence.[2]
-
Perform a "No Enzyme" Control: This will help determine the rate of non-enzymatic substrate degradation.
Q2: My fluorescence signal is lower than expected, or I'm seeing a decrease in signal over time. What could be the cause?
A weak or decreasing signal can indicate several problems:
-
Fluorescence Quenching by Test Compounds: Your compound may be absorbing the excitation light or the emitted fluorescence from resorufin, a phenomenon known as quenching.[1]
-
Enzyme Inhibition: The test compound may be inhibiting the activity of the CYP1A2 enzyme.
-
Resorufin Instability: The fluorescent product, resorufin, can be further metabolized or degraded to a non-fluorescent product, hydroresorufin.[4]
-
Incorrect Filter Sets: Ensure the excitation and emission wavelengths on your plate reader are correctly set for resorufin (typically Ex: ~530-570 nm, Em: ~585-590 nm).[5][6][7]
Troubleshooting Steps:
-
Perform a "Quenching" Control: Add your test compound to wells containing a known concentration of resorufin standard. A decrease in fluorescence compared to resorufin alone indicates quenching.
-
Run an "Enzyme Inhibition" Control: Use a known CYP1A2 inhibitor as a positive control to confirm that your assay can detect inhibition.
-
Optimize Incubation Time: Measure fluorescence at multiple time points to identify the linear range of the reaction before resorufin degradation becomes significant. For endpoint assays, consider methods to stop the reaction, such as adding a detergent like 1% SDS or rapidly changing the temperature.[4]
Q3: My results are highly variable between replicate wells. What's causing this?
High variability can compromise the reliability of your data. Common causes include:
-
Inconsistent Pipetting: Inaccurate or inconsistent dispensing of reagents, enzymes, or compounds is a frequent source of error.[2]
-
Cell Clumping or Uneven Seeding: If using cell-based assays, ensure a homogenous single-cell suspension for even plating.[8]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter enzyme activity.
-
Temperature Gradients: Uneven temperature across the plate during incubation can lead to different reaction rates.
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly check and calibrate your pipettes.
-
Proper Mixing: Ensure all solutions are thoroughly mixed before dispensing.
-
Plate Sealing: Use plate sealers to minimize evaporation during incubation.
-
Avoid Outer Wells: If edge effects are a persistent issue, avoid using the outermost wells for experimental samples.
-
Ensure Uniform Incubation: Use a high-quality incubator and allow the plate to equilibrate to the correct temperature.
Q4: How do I know if the MROD activity I'm measuring is specific to CYP1A2?
While this compound is a preferential substrate for CYP1A2, other CYP isoforms, such as CYP1A1, can also metabolize it, particularly in certain tissues or after induction.[9][10]
Troubleshooting Steps:
-
Use Specific Inhibitors: Employ a known selective inhibitor of CYP1A2 (e.g., furafylline) and a selective inhibitor of CYP1A1 (e.g., ellipticine) to differentiate the contribution of each enzyme.[11]
-
Use Recombinant Enzymes: When possible, use purified, recombinant CYP1A2 to ensure the measured activity is from the target enzyme.
-
Consider the Biological System: Be aware of the relative expression levels of CYP1A isoforms in your experimental model (e.g., liver microsomes from different species).
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a microplate with the same layout as your experimental plate.
-
In each well, add your test compound at the final assay concentration to the complete assay buffer (without this compound and NADPH).
-
Incubate the plate under the same conditions as your main experiment (temperature and time).
-
Measure the fluorescence using the same excitation and emission wavelengths as for resorufin.
-
Interpretation: A significant signal in these wells indicates that your compound is autofluorescent and may cause a false positive.
Protocol 2: Assessing Compound-Induced Fluorescence Quenching
-
Prepare a standard curve of resorufin in the assay buffer.
-
Prepare a parallel set of wells containing the same resorufin concentrations, but also add your test compound at its final assay concentration.
-
Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Measure the fluorescence of both sets of wells.
-
Interpretation: A downward shift in the fluorescence of the resorufin standard curve in the presence of your compound indicates quenching, which could lead to a false negative.
Protocol 3: General this compound O-Demethylase (MROD) Assay Protocol
This is a general protocol that should be optimized for your specific experimental system.
Reagents:
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Recombinant Human CYP1A2 or liver microsomes
-
This compound (stock solution in DMSO)
-
NADPH (stock solution in buffer)
-
Resorufin (for standard curve, stock solution in DMSO)
-
Stop Solution (e.g., cold methanol or acetonitrile)
Procedure:
-
Prepare Resorufin Standard Curve: Perform serial dilutions of the resorufin stock in assay buffer to generate a standard curve (e.g., 0-100 pmol/well).
-
Assay Plate Preparation: In a black, clear-bottom 96-well plate, add the assay buffer.
-
Add the test compounds (dissolved in a solvent like DMSO, ensure final solvent concentration is low and consistent across wells, typically <0.5%).[11] Include vehicle controls.
-
Add the CYP1A2 enzyme source (e.g., microsomes, recombinant enzyme).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add NADPH to all wells to start the enzymatic reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Read Plate: Measure the fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.[6]
-
Data Analysis: Subtract the background fluorescence (from wells with no enzyme), and calculate the amount of resorufin produced using the standard curve. Express the activity as pmol resorufin/min/mg protein.
Quantitative Data
Table 1: IC₅₀ Values of Common CYP1A2 Inhibitors
| Inhibitor | IC₅₀ (µM) | Enzyme Source | Reference |
| Furafylline | 0.48 | Human Liver Microsomes | [12] |
| Fluvoxamine | 0.4 | Human Liver Microsomes | [12] |
| α-Naphthoflavone | ~1-4 (at 2µM substrate) | Porcine Liver Microsomes | [11] |
| Ellipticine | <4 (at 2µM substrate) | Porcine Liver Microsomes | [11] |
| Resveratrol | 46 | Recombinant Human CYP1A2 | [13] |
| Pinocembrin | 0.52 | Human Liver Microsomes | [12] |
Note: IC₅₀ values can vary depending on the experimental conditions, including substrate concentration and enzyme source.
Visual Guides
Caption: General workflow for the this compound O-demethylase (MROD) assay.
Caption: Mechanisms of fluorescence interference by test compounds in the MROD assay.
Caption: A logical workflow for troubleshooting common issues in the MROD assay.
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. tribioscience.com [tribioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methoxyresorufin: an inappropriate substrate for CYP1A2 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Effects of Resveratrol on Rat Hepatic CYP1A2 | MDPI [mdpi.com]
Technical Support Center: Optimizing the 7-Methoxyresorufin (MROD) Assay
Welcome to the technical support center for the 7-Methoxyresorufin O-demethylase (MROD) assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the sensitivity and reliability of your MROD experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the MROD assay.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Contaminated reagents or buffers.2. Autofluorescence of test compounds.3. Non-enzymatic conversion of this compound to resorufin. | 1. Use high-purity water and freshly prepared buffers. Filter sterilize buffers if necessary.2. Run a parallel assay without the enzyme or microsomes to measure the intrinsic fluorescence of the test compound.3. Include a blank reaction with no enzyme to subtract any non-enzymatic signal. |
| Low Signal or Poor Sensitivity | 1. Suboptimal substrate concentration.2. Insufficient enzyme (microsome) concentration.3. Suboptimal reaction time.4. Inactive enzyme.5. Incorrect instrument settings. | 1. Perform a substrate titration to determine the optimal concentration (typically around the Km value).2. Increase the microsomal protein concentration in the reaction. Linearity of resorufin formation with protein concentration should be established.[1][2]3. Optimize the incubation time to ensure the reaction is in the linear range. Linearity for MROD has been observed for up to at least 20 minutes.[1][2]4. Ensure proper storage and handling of microsomes to maintain enzymatic activity.5. Verify the excitation and emission wavelengths for resorufin detection (typically around 560 nm excitation and 586 nm emission).[2][3] |
| High Well-to-Well Variability | 1. Pipetting errors.2. Inconsistent incubation times or temperatures.3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure proper mixing of reagents.2. Use a multi-channel pipette for simultaneous addition of reagents and ensure uniform temperature across the plate during incubation.3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. |
| Non-linear Reaction Progress | 1. Substrate depletion.2. Enzyme instability.3. Product inhibition. | 1. If the reaction rate decreases over time, consider using a lower enzyme concentration or a shorter incubation time.2. Check the stability of the enzyme under the assay conditions.3. Dilute the sample to reduce the concentration of the inhibitory product. |
| Interference from Test Compounds | 1. Inhibition or induction of CYP1A2 activity.2. Quenching of resorufin fluorescence. | 1. This is the intended measurement for many studies. For compounds with unknown effects, perform a dose-response curve.2. To check for quenching, add a known amount of resorufin to wells containing the test compound and compare the fluorescence to wells with resorufin alone. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound (MROD) assay?
The MROD assay is a sensitive and continuous fluorometric method used to measure the activity of Cytochrome P450 1A2 (CYP1A2). It is widely employed in drug metabolism studies to assess the potential of new chemical entities to inhibit or induce this key enzyme.
Q2: What is the principle of the MROD assay?
The assay utilizes the substrate this compound, which is O-demethylated by CYP1A2 to produce the highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to the CYP1A2 activity and can be monitored in real-time using a fluorescence plate reader.
Q3: Can other enzymes metabolize this compound?
Yes, this compound can also be a substrate for CYP1A1. To specifically measure CYP1A2 activity, it is recommended to use selective inhibitors of CYP1A1, such as ellipticine, or to use liver microsomes from a species where CYP1A2 is the predominant form. Conversely, furafylline is a selective inhibitor of CYP1A2 and can be used to confirm its contribution to the observed activity.[4]
Q4: How can I optimize the concentration of this compound for my assay?
It is recommended to perform a substrate saturation experiment to determine the Michaelis-Menten constant (Km). Using a substrate concentration around the Km value will ensure that the assay is sensitive to changes in enzyme activity and not limited by substrate availability.
Q5: What are the optimal excitation and emission wavelengths for detecting resorufin?
The optimal excitation wavelength for resorufin is typically around 560 nm, and the emission wavelength is around 586 nm.[2][3] However, it is advisable to confirm the optimal settings for your specific instrument and plate reader.
Q6: How should I prepare and store my reagents?
This compound and resorufin are light-sensitive and should be protected from light.[5] Stock solutions are typically prepared in a solvent like DMSO and stored at -20°C or -80°C. Working solutions should be prepared fresh on the day of the experiment.
Experimental Protocols
Detailed Protocol for MROD Assay in Liver Microsomes
This protocol is adapted from the method described by Zamaratskaia and Zlabek (2009).[1]
Materials:
-
Liver microsomes
-
This compound
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of this compound in potassium phosphate buffer.
-
Prepare a stock solution of NADPH in potassium phosphate buffer. This should be prepared fresh.
-
Dilute liver microsomes to the desired concentration in potassium phosphate buffer.
-
-
Assay Setup:
-
Add the microsomal suspension to each well of a 96-well black microplate.
-
Add the this compound working solution to each well.
-
Pre-incubate the plate at 37°C for a few minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the NADPH solution to each well.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of resorufin formation from the linear portion of the fluorescence versus time curve.
-
Use a resorufin standard curve to convert the fluorescence units to the amount of product formed.
-
Express the enzyme activity as pmol of resorufin formed per minute per mg of microsomal protein.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the MROD assay.
| Parameter | Value | Source |
| Linearity with Incubation Time | Up to at least 20 min | [1][2] |
| Linearity with Microsomal Protein | Up to 0.6 mg | [1][2] |
| Inter-assay Variation (RSD, %) | 6.1 - 11.1 | [2] |
| Intra-assay Variation | < 12% | [1] |
| Resorufin Excitation Wavelength | ~560 nm | [2][3] |
| Resorufin Emission Wavelength | ~586 nm | [2][3] |
Visualizations
Caption: Workflow for the this compound O-demethylase (MROD) assay.
Caption: Enzymatic conversion and selective inhibition in the MROD assay.
References
- 1. mdpi.com [mdpi.com]
- 2. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
How to correct for autofluorescence in MROD assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for autofluorescence in Methoxyresorufin-O-demethylase (MROD) assays.
Troubleshooting Guide & FAQs
This section addresses specific issues related to autofluorescence that you might encounter during your MROD experiments.
Q1: What is autofluorescence and why is it a problem in my MROD assay?
A: Autofluorescence is the natural fluorescence emitted by various components in your experimental setup when they are excited by light. In the context of an MROD assay, this intrinsic fluorescence can come from your cells, the cell culture medium, and even the microplate itself. This background "noise" can obscure the specific fluorescent signal generated from the enzymatic conversion of methoxyresorufin to resorufin, leading to a reduced signal-to-noise ratio, decreased assay sensitivity, and potentially inaccurate measurements of enzyme activity.
Q2: I'm observing high background fluorescence in my MROD assay. What are the likely sources?
A: High background fluorescence in MROD assays can originate from several sources:
-
Endogenous Cellular Components: Molecules naturally present in cells, such as NADH, riboflavins, and flavin coenzymes, are common sources of autofluorescence.
-
Cell Culture Medium: Standard cell culture media often contain components that contribute significantly to background fluorescence. The most common culprits are phenol red, a pH indicator, and fetal bovine serum (FBS), which contains various fluorescent molecules.[1]
-
Test Compounds: The compounds you are screening may themselves be fluorescent, interfering with the assay readings.
-
Microplate Material: The type of microplate used can also contribute to background fluorescence. Black plates are generally recommended for fluorescence assays to minimize this.
Q3: How can I experimentally determine the source of autofluorescence in my MROD assay?
A: A systematic approach is the best way to pinpoint the source of high background. We recommend setting up a series of control wells on your microplate:
-
Media-Only Control: Wells containing only the cell culture medium (without cells or substrate). This will help you quantify the fluorescence contribution from your media.
-
Cell-Only Control (No Substrate): Wells with cells and media, but without the methoxyresorufin substrate. This will measure the autofluorescence of the cells themselves.
-
Substrate-Only Control: Wells with media and the methoxyresorufin substrate, but no cells. This helps to assess any intrinsic fluorescence of the substrate.
-
Vehicle Control: Wells with cells, media, substrate, and the vehicle used to dissolve your test compounds (e.g., DMSO). This control is crucial for identifying any fluorescence from the vehicle itself.
By comparing the fluorescence readings from these control wells, you can identify the primary source of the autofluorescence.
Q4: What are the primary methods to correct for autofluorescence in a microplate-based MROD assay?
A: There are several effective strategies to minimize the impact of autofluorescence:
-
Background Subtraction: This is the most common and straightforward method. It involves subtracting the fluorescence signal from appropriate control wells (e.g., cell-only or media-only controls) from the signal of your experimental wells.
-
Use of Phenol Red-Free Media: Since phenol red is a significant contributor to background fluorescence, switching to a phenol red-free cell culture medium can dramatically reduce autofluorescence and improve the signal-to-noise ratio.[2][3][4]
-
Optimize Serum Concentration: Fetal bovine serum (FBS) is another major source of autofluorescence. If possible for your cell type, reducing the concentration of FBS in the medium during the assay can lower background fluorescence.[1]
-
Bottom Reading with a Microplate Reader: For adherent cell cultures, setting your microplate reader to measure fluorescence from the bottom of the plate can be advantageous. This approach minimizes the excitation of and signal collection from the overlying culture medium, which is often a primary source of background fluorescence.[1]
-
Use of Red-Shifted Fluorophores: While MROD assays are based on resorufin, for other applications, choosing fluorophores that are excited by and emit light at longer wavelengths (in the red or far-red spectrum) can help to avoid the region where cellular autofluorescence is most intense.
Q5: Can I use quenching agents to reduce autofluorescence in my MROD assay?
A: While quenching agents like Trypan Blue are sometimes used in fluorescence microscopy and flow cytometry to reduce cellular autofluorescence, their application in plate-based assays like the MROD assay is less common and requires careful validation.[4][5][6][7] Trypan Blue itself can emit in the red spectrum, which could interfere with the resorufin signal.[4] If you consider using a quenching agent, it is crucial to run appropriate controls to ensure it does not interfere with the MROD enzyme activity or the fluorescence of resorufin.
Experimental Protocols
Detailed Protocol for Background Subtraction in MROD Assays
This protocol outlines the steps for performing an MROD assay with appropriate controls for accurate background subtraction.
Materials:
-
Cells of interest cultured in a 96-well, black, clear-bottom microplate
-
Phenol red-free cell culture medium
-
Methoxyresorufin substrate solution
-
Resorufin standard solution
-
Plate reader capable of fluorescence measurement with bottom-reading capabilities (recommended for adherent cells)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere and grow according to your experimental protocol.
-
Plate Setup for Controls: Dedicate specific wells for the following controls (in triplicate):
-
Blank (Media + Substrate): Wells containing only phenol red-free medium and the methoxyresorufin substrate.
-
Cell Autofluorescence Control (Cells + Media): Wells containing your cells in phenol red-free medium, but without the methoxyresorufin substrate.
-
Experimental Wells (Cells + Media + Substrate): Wells containing your cells in phenol red-free medium and the methoxyresorufin substrate.
-
-
Assay Initiation:
-
Carefully remove the old medium from all wells.
-
Add fresh, pre-warmed phenol red-free medium to all wells.
-
Add the methoxyresorufin substrate to the "Blank" and "Experimental Wells" to the final desired concentration.
-
Add an equal volume of vehicle (without substrate) to the "Cell Autofluorescence Control" wells.
-
-
Incubation: Incubate the plate at 37°C for the desired reaction time. Protect the plate from light.
-
Fluorescence Measurement:
-
Set the microplate reader to the appropriate excitation and emission wavelengths for resorufin (e.g., Ex: 560 nm, Em: 590 nm).
-
If using adherent cells, select the bottom-reading mode on your plate reader.
-
Measure the fluorescence intensity in all wells.
-
-
Data Analysis:
-
Step 1: Average the Replicates: Calculate the average fluorescence intensity for each set of triplicate wells (Blank, Cell Autofluorescence Control, Experimental Wells).
-
Step 2: Background Subtraction:
-
Corrected Experimental Signal = Average Experimental Well Fluorescence - Average Cell Autofluorescence Control Fluorescence
-
-
Step 3: (Optional) Further Correction for Media and Substrate Background:
-
Final Corrected Signal = Corrected Experimental Signal - Average Blank Fluorescence
-
-
Step 4: Quantification: Use a resorufin standard curve to convert the final corrected fluorescence values into the amount of product formed (pmol/min/mg protein).
-
Data Presentation
The following table summarizes the impact of different media conditions on the signal-to-background ratio in a typical fluorescence-based cell assay. This data highlights the importance of media selection for minimizing autofluorescence.
| Cell Culture Medium | Average Signal (RFU) | Average Background (RFU) | Signal-to-Background Ratio |
| Standard Medium with Phenol Red and 10% FBS | 1500 | 500 | 3.0 |
| Phenol Red-Free Medium with 10% FBS | 1450 | 250 | 5.8 |
| Phenol Red-Free Medium with 2% FBS | 1400 | 150 | 9.3 |
| Serum-Free, Phenol Red-Free Medium | 1350 | 100 | 13.5 |
Note: RFU = Relative Fluorescence Units. The data presented is illustrative and will vary depending on the cell type, plate reader, and other experimental conditions.
Visualization
Experimental Workflow for Autofluorescence Correction
The following diagram illustrates the logical workflow for identifying and correcting for autofluorescence in an MROD assay.
Caption: Workflow for correcting autofluorescence in MROD assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The excited-states quenching of resazurin and resorufin by p-benzoquinones in polar solvents - CONICET [bicyt.conicet.gov.ar]
- 3. m.youtube.com [m.youtube.com]
- 4. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 6. static.igem.org [static.igem.org]
- 7. researchgate.net [researchgate.net]
Preventing substrate inhibition with 7-Methoxyresorufin
Welcome to the Technical Support Center for assays involving 7-Methoxyresorufin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate used to measure the activity of cytochrome P450 enzymes, particularly CYP1A2. The O-demethylation of this compound by these enzymes produces the highly fluorescent product resorufin, which can be easily quantified.[1][2][3][4] This reaction is commonly referred to as the Methoxyresorufin-O-demethylase (MROD) assay.
Q2: What is substrate inhibition and why is it a concern with this compound?
Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[5] For this compound, using concentrations that are too high can lead to an underestimation of enzyme activity, producing inaccurate kinetic data. This is a critical consideration in drug metabolism studies and enzyme kinetic profiling.
Q3: At what concentration does this compound typically cause substrate inhibition?
While the exact concentration can vary depending on the specific experimental conditions (e.g., enzyme source, buffer composition), it is advisable to use this compound at concentrations well below the Michaelis constant (Km) to avoid substrate inhibition. For the related substrate, 7-Ethoxyresorufin, an optimal concentration is noted to be ≤ 2.5 µM.[6] For MROD assays, substrate concentrations are often in the range of 0.5 µM to 2 µM.[7] It is recommended to perform a substrate titration curve to determine the optimal concentration for your specific assay conditions.
Q4: How can I prevent substrate inhibition in my MROD assay?
The primary method to prevent substrate inhibition is to use an optimal concentration of this compound. This can be determined by running a substrate concentration curve and identifying the point at which the reaction velocity is maximal before it starts to decrease. Additionally, ensuring all other reaction components, such as the NADPH regenerating system and the enzyme concentration, are optimal is crucial for accurate results.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound O-demethylase (MROD) assays.
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Inactive Enzyme: Improper storage or handling of the cytochrome P450 enzyme source (e.g., microsomes). | - Ensure enzymes are stored at -80°C and avoid repeated freeze-thaw cycles.- Run a positive control with a known potent inducer of the specific CYP isoform to verify enzyme activity. |
| Suboptimal Substrate Concentration: The concentration of this compound is too low. | - Perform a substrate titration to determine the optimal concentration for your enzyme system. | |
| Depleted NADPH: The cofactor NADPH is limiting in the reaction. | - Use a freshly prepared NADPH regenerating system.- Ensure the components of the regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) are active. | |
| Incorrect Instrument Settings: The fluorometer is not set to the correct excitation and emission wavelengths for resorufin. | - Set the excitation wavelength to approximately 530-560 nm and the emission wavelength to 580-590 nm.[8][9][10] | |
| High Background Signal | Substrate Degradation: this compound or the product resorufin may be sensitive to light. | - Prepare substrate solutions fresh and protect them from light.[6] |
| Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | - Use high-purity reagents and sterile, nuclease-free water.- Run a blank reaction without the enzyme to check for background fluorescence. | |
| Non-linear Reaction Rate | Substrate Inhibition: The concentration of this compound is too high. | - Lower the substrate concentration. Perform a substrate curve to identify the inhibitory concentration range. |
| Enzyme Instability: The enzyme loses activity over the course of the assay. | - Optimize the incubation time. Ensure the reaction is measured within the linear range of product formation.[8] | |
| Substrate Depletion: The substrate is being consumed too quickly. | - Lower the enzyme concentration or shorten the incubation time. | |
| Poor Reproducibility | Pipetting Inaccuracy: Inconsistent volumes of reagents are being added. | - Use calibrated pipettes and ensure proper pipetting technique.- Prepare a master mix of reagents to minimize pipetting variability. |
| Temperature Fluctuations: The incubation temperature is not stable. | - Use a temperature-controlled incubator or water bath for the assay. |
Experimental Protocols
Key Experiment: Determining the Optimal this compound Concentration
This protocol outlines the steps to identify the optimal substrate concentration to avoid inhibition in a typical MROD assay using liver microsomes.
Materials:
-
This compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well black microplate
-
Fluorometer
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Prepare a series of dilutions of the this compound stock solution to achieve a range of final concentrations in the assay (e.g., 0.1 µM to 20 µM).
-
Prepare a reaction master mix containing the potassium phosphate buffer and the NADPH regenerating system.
-
Add the microsomal protein to each well of the 96-well plate. The amount of protein should be optimized to ensure the reaction rate is linear over time. A typical concentration is in the range of 0.1 to 0.5 mg/mL.[8]
-
Add the different concentrations of this compound to the wells.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system master mix to each well.
-
Measure the fluorescence of the product, resorufin, over time using a fluorometer with excitation at ~530-560 nm and emission at ~580-590 nm.[8][9][10]
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot the reaction velocity against the this compound concentration. The optimal concentration will be at the peak of the curve, before the velocity starts to decrease due to substrate inhibition.
Data Presentation
Table 1: Example Data for Determining Optimal this compound Concentration
| This compound (µM) | Initial Reaction Velocity (RFU/min) |
| 0.1 | 150 |
| 0.5 | 750 |
| 1.0 | 1400 |
| 2.0 | 2500 |
| 5.0 | 2300 |
| 10.0 | 1800 |
| 20.0 | 1200 |
Note: This is example data. Actual values will vary depending on experimental conditions.
Visualizations
Signaling Pathway: Enzymatic Conversion of this compound
Caption: Enzymatic conversion of this compound to resorufin.
Experimental Workflow: MROD Assay
Caption: A typical workflow for a this compound O-demethylase (MROD) assay.
Logical Relationship: Troubleshooting Substrate Inhibition
Caption: A decision tree for troubleshooting substrate inhibition in MROD assays.
References
- 1. Enhancement of this compound O-demethylation activity of human cytochrome P450 1A2 by molecular breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoxyresorufin and benzyloxyresorufin: substrates preferentially metabolized by cytochromes P4501A2 and 2B, respectively, in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
MROD Assay Technical Support Center: Ensuring Reproducibility and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the Methoxyresorufin-O-demethylase (MROD) assay. Our goal is to help you achieve reproducible and reliable results in your cytochrome P450 (CYP) enzyme activity studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your MROD experiments in a question-and-answer format.
Q1: Why is my fluorescent signal weak or absent?
A1: A weak or non-existent signal can stem from several factors. First, ensure that all reagents, especially the assay buffer, have been equilibrated to the assay temperature (typically 37°C), as low temperatures can reduce enzyme activity.[1] Double-check that no reagents were omitted and that they were added in the correct order as per the protocol. Incorrect wavelength settings on your plate reader are a common source of error; verify the excitation and emission wavelengths are appropriate for resorufin (typically ~560 nm excitation and ~586 nm emission).[2][3] Also, confirm you are using the correct type of microplate—black plates are necessary for fluorescence assays to minimize background.[1] Finally, the activity of your enzyme preparation may be compromised. If using cryopreserved microsomes or cells, ensure they were thawed correctly and have not undergone multiple freeze-thaw cycles.
Q2: What causes high background fluorescence in my assay?
A2: High background can obscure your signal and reduce the assay's dynamic range. A primary cause can be contamination of buffers or reagents with fluorescent compounds. Always use high-purity water and reagents. The substrate, methoxyresorufin, can also be a source of background if it contains resorufin contamination; consider purchasing from a reputable supplier or purifying the substrate if necessary. Another potential issue is non-specific binding of reagents to the microplate wells. Ensure proper blocking steps are included if you are using a cell-based assay. Finally, check your plate reader's gain settings. While a high gain can amplify a weak signal, it will also amplify the background. Optimize the gain using a well with only buffer and substrate to minimize background while still allowing for detection of the product.
Q3: My results are highly variable between replicate wells (high intra-assay variability). What should I do?
A3: High intra-assay variability often points to inconsistencies in pipetting or mixing.[1][4][5][6][7] Ensure your pipettes are properly calibrated and that you are using appropriate pipetting techniques to dispense small volumes accurately. When adding reagents to the plate, pipette down the side of the well to avoid bubbles, which can interfere with fluorescence readings.[1] Inadequate mixing of reagents within the wells can also lead to variability. Gently tap the plate after adding all reagents to ensure a homogenous reaction mixture. If you are using adherent cells, uneven cell seeding can also contribute to this issue. Ensure you have a single-cell suspension and use proper seeding techniques to achieve a uniform monolayer.
Q4: I am observing significant differences in results between experiments performed on different days (high inter-assay variability). How can I improve this?
A4: High inter-assay variability can be challenging to diagnose but is often related to reagent stability and subtle differences in experimental conditions.[1][4][5][6][7] Prepare fresh working solutions of critical reagents like NADPH for each experiment, as it is unstable in solution. If using a stock solution of methoxyresorufin in a solvent like DMSO, ensure it is stored properly to prevent degradation. Aliquoting reagents into single-use volumes can help maintain their integrity. It is also crucial to use a consistent source and batch of microsomes or cells, as different batches can have varying enzyme activity. Finally, always include positive and negative controls in every assay plate. A positive control with a known inducer of CYP1A activity and a negative control with an uninduced sample will help you monitor the assay's performance over time and identify systemic issues.
Frequently Asked Questions (FAQs)
Q1: What is the MROD assay and what does it measure?
A1: The MROD (Methoxyresorufin-O-demethylase) assay is a biochemical method used to measure the enzymatic activity of certain cytochrome P450 (CYP) enzymes, primarily CYP1A2 and to a lesser extent, CYP1A1.[2] The assay uses the substrate 7-methoxyresorufin, which is demethylated by these enzymes to produce the highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to the enzyme activity.
Q2: What are the key applications of the MROD assay in drug development?
A2: In drug development, the MROD assay is a valuable in vitro tool for assessing the potential of new chemical entities to induce or inhibit CYP1A enzymes. This is crucial because induction or inhibition of these enzymes can lead to drug-drug interactions, altering the metabolism and clearance of co-administered drugs and potentially leading to adverse effects or loss of efficacy.
Q3: What are typical kinetic parameters (Km and Vmax) for the MROD assay?
A3: The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the MROD assay can vary depending on the biological system (e.g., species, tissue, cell type) and experimental conditions. The table below provides a summary of some reported values.
| Biological System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | 0.13 | 38 | [8] |
| Porcine Liver Microsomes | 0.02 - 0.14 | 1.8 - 9.6 | [2] |
| Human Liver Samples | N/A | 256.6 (mean) | [9] |
Q4: What are acceptable levels of intra- and inter-assay variability?
A4: For reproducible results, it is important to keep the coefficient of variation (%CV) within acceptable limits.
| Parameter | Acceptable %CV | Reference |
| Intra-assay Variability | < 10% | [6] |
| Inter-assay Variability | < 15% | [6] |
Q5: How do I prepare a resorufin standard curve?
A5: A standard curve is essential for quantifying the amount of resorufin produced in your assay. Prepare a stock solution of resorufin in a suitable solvent like DMSO. From this stock, create a series of serial dilutions in the assay buffer to cover the expected range of resorufin concentrations in your experimental samples.[3][10][11] A typical standard curve might range from 0.5 to 50 pmol/mL.[2] The fluorescence of each standard is then measured, and a linear regression is performed to obtain an equation that can be used to calculate the resorufin concentration in your unknown samples.[2][3]
Experimental Protocols
Detailed Methodology for MROD Assay in Human Liver Microsomes
This protocol provides a general framework for performing the MROD assay with human liver microsomes. Optimization may be required for specific experimental conditions.
Materials:
-
Human liver microsomes (HLMs)
-
This compound
-
NADPH
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Resorufin standard
-
Acetonitrile or other suitable stop solution
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 2 mM). Protect from light.
-
Prepare a fresh solution of NADPH in potassium phosphate buffer (e.g., 1 mM). Keep on ice.
-
Prepare a stock solution of resorufin in DMSO for the standard curve.
-
Dilute HLMs to the desired concentration in potassium phosphate buffer (e.g., 0.2 mg/mL). Keep on ice.
-
-
Standard Curve Preparation:
-
Create a series of resorufin standards by serially diluting the resorufin stock solution in the assay buffer.
-
-
Assay Procedure:
-
Add the HLM suspension to the wells of the black microplate.
-
Add the this compound substrate to each well to achieve the desired final concentration (e.g., 2 µM).[2][12]
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the NADPH solution to each well.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 5-20 minutes). The reaction should be within the linear range of resorufin formation.
-
Stop the reaction by adding a stop solution, such as acetonitrile.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of each well using a microplate reader with appropriate excitation and emission wavelengths for resorufin.
-
Subtract the background fluorescence (from wells without enzyme or substrate).
-
Use the resorufin standard curve to calculate the amount of resorufin produced in each well.
-
Calculate the enzyme activity, typically expressed as pmol of resorufin formed per minute per mg of microsomal protein.
-
Visualizations
Signaling Pathway of CYP1A Induction
The MROD assay primarily measures the activity of CYP1A2, which, along with CYP1A1, is transcriptionally regulated by the Aryl Hydrocarbon Receptor (AHR) signaling pathway. The following diagram illustrates this pathway.
Experimental Workflow for MROD Assay
The following diagram outlines the key steps in a typical MROD assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Brendan Bioanalytics : Intra-Assay and Inter-Assay %CVs [brendan.com]
- 5. medium.com [medium.com]
- 6. salimetrics.com [salimetrics.com]
- 7. Estimating intra- and inter-assay variability in salivary cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CYP1A2 expression and activity in a large panel of human nonneoplastic surgical liver samples: Influence of genetics, lifestyle, and other factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mouselivercells.com [mouselivercells.com]
- 12. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Compound Interference in Fluorescent CYP1A2 Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address compound interference in fluorescent Cytochrome P450 1A2 (CYP1A2) assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in fluorescent CYP1A2 assays?
A1: Interference in fluorescent CYP1A2 assays primarily stems from the intrinsic properties of the test compounds themselves. The most common types of interference are:
-
Autofluorescence: The test compound fluoresces at the same excitation and/or emission wavelengths as the assay's reporter fluorophore, leading to an artificially high signal and potential for false negatives in inhibition assays.[1][2]
-
Fluorescence Quenching: The test compound absorbs the excitation light intended for the assay's fluorophore or absorbs the emitted fluorescence, resulting in a decreased signal and the potential for false positives in inhibition assays.[1][3][4] This phenomenon is also known as the inner-filter effect.[2][5]
-
Light Scattering: Precipitated or aggregated test compounds can scatter excitation light, which may lead to an increase in the measured fluorescence signal.[3]
-
Direct Enzyme Inhibition/Activation: The compound may genuinely inhibit or activate CYP1A2, which is the intended measurement of the assay. Distinguishing true activity from interference is a critical step.
Q2: How can I proactively identify if my test compound is likely to interfere with the assay?
A2: A pre-screening or profiling of your compound library is a valuable step. You can measure the fluorescence of your test compounds in the assay buffer alone, at the same excitation and emission wavelengths used for the CYP1A2 assay.[1] A concentration-dependent increase in fluorescence is a strong indicator of autofluorescence. Similarly, a pre-read of the assay plate after compound addition but before initiating the enzymatic reaction can help identify autofluorescent compounds.[6]
Q3: What are "false positives" and "false negatives" in the context of a CYP1A2 inhibition assay?
A3: In a CYP1A2 inhibition assay, the goal is to identify compounds that block the enzyme's activity, leading to a decrease in the fluorescent product.
-
A false positive occurs when a compound appears to be an inhibitor but is not. This can happen if the compound quenches the fluorescence of the product or absorbs the excitation light, leading to a lower signal that is misinterpreted as enzyme inhibition.[1]
-
A false negative occurs when a true inhibitor is missed. This can be caused by the compound's own fluorescence (autofluorescence) adding to the signal, masking the decrease in fluorescence from genuine inhibition.[1]
Troubleshooting Guide
Problem 1: High background fluorescence in my assay wells.
-
Possible Cause: Autofluorescence from the test compound, the assay buffer, or the microplate.
-
Troubleshooting Steps:
-
Compound Autofluorescence Check: Run a control plate with your test compounds in the assay buffer without the enzyme or substrate. Measure the fluorescence at the assay's excitation and emission wavelengths.
-
Buffer Blank: Measure the fluorescence of the assay buffer alone to ensure it is not contaminated.
-
Plate Check: Some microplates can have inherent fluorescence. Check the plate specifications and consider using low-fluorescence plates.
-
Background Subtraction: If compound autofluorescence is present, subtract the fluorescence of the compound-only control from the corresponding experimental wells.
-
Problem 2: My positive control inhibitor shows weaker than expected inhibition.
-
Possible Cause: Autofluorescence of the positive control or degradation of the inhibitor.
-
Troubleshooting Steps:
-
Check Positive Control Autofluorescence: Run a control with only the positive control inhibitor to check for fluorescence.
-
Prepare Fresh Inhibitor: Positive control inhibitors can degrade over time, especially with repeated freeze-thaw cycles. Prepare a fresh stock solution.
-
Confirm Enzyme Activity: Ensure your CYP1A2 enzyme is active by running a reaction with no inhibitor.
-
Problem 3: I suspect my compound is quenching the fluorescent signal.
-
Possible Cause: The compound absorbs light at the excitation or emission wavelength of the fluorescent product.
-
Troubleshooting Steps:
-
Quenching Control Experiment: Add your test compound to a solution containing a known concentration of the fluorescent product (the metabolite of the CYP1A2 reaction). A decrease in fluorescence compared to the product alone indicates quenching.
-
Spectral Scan: Perform a absorbance scan of your compound to see if it has significant absorbance at the assay's excitation or emission wavelengths.
-
Use a Red-Shifted Fluorophore: If possible, switch to a fluorescent probe that excites and emits at longer wavelengths, as this can sometimes reduce the impact of quenching compounds.
-
Data Presentation
Table 1: Common Fluorescent Probes for CYP1A2 Assays
| Probe Substrate | Fluorescent Product | Excitation (nm) | Emission (nm) | Notes |
| 7-Methoxy-4-(trifluoromethyl)coumarin (MFC) | 7-Hydroxy-4-(trifluoromethyl)coumarin (HFC) | ~406 | ~468 | Commonly used, high signal-to-background ratio.[7][8] |
| 7-Ethoxyresorufin | Resorufin | ~530 | ~586 | Also a substrate for CYP1A1, so may have lower specificity.[9] |
| 7-Methoxyresorufin | Resorufin | ~530 | ~586 | Human CYP1A2 has a lower EROD/MROD turnover ratio compared to CYP1A1.[9] |
| Vivid® EOMCC Substrate | Blue Fluorescent Product | Not specified | Not specified | Part of a commercial kit, designed for high sensitivity.[6] |
Table 2: IC50 Values of Common CYP1A2 Inhibitors
| Inhibitor | IC50 (µM) | Substrate Used | Notes |
| Furafylline | 0.48 | Phenacetin | A well-characterized mechanism-based inhibitor.[10] |
| Fluvoxamine | 0.4 | Phenacetin | A potent selective serotonin reuptake inhibitor and CYP1A2 inhibitor.[10] |
| α-Naphthoflavone | Not specified | Not specified | A commonly used non-specific CYP inhibitor.[8] |
| Flavone | 0.066 | Methoxyresorufin | A dietary phytochemical.[11] |
| Galangin (3,5,7-Trihydroxyflavone) | 0.008 | Methoxyresorufin | Shows high potency towards CYP1A2.[11] |
| Rofecoxib | 4.2 | Phenacetin | An anti-inflammatory drug.[10] |
| Pinocembrin | 0.52 | Phenacetin | A flavonoid with potent CYP1A2 inhibitory activity.[10] |
Experimental Protocols
Protocol 1: Standard Fluorescent CYP1A2 Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of your test compound and a known CYP1A2 inhibitor (e.g., furafylline) in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the CYP1A2 enzyme in the assay buffer.
-
Prepare a working solution of the fluorescent probe substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin) in the assay buffer.
-
Prepare a NADPH regenerating system in the assay buffer.
-
-
Assay Plate Setup:
-
Add your test compounds and controls (vehicle, positive inhibitor) to the wells of a microplate.
-
Add the CYP1A2 enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate and NADPH regenerating system mixture to all wells.
-
Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 406/468 nm for the product of MFC).[7]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the vehicle control (100% activity) and the positive inhibitor control (0% activity).
-
Plot the percent inhibition versus the test compound concentration to determine the IC50 value.
-
Protocol 2: Assessing Compound Autofluorescence
-
Plate Setup:
-
Prepare serial dilutions of your test compound in the assay buffer in a microplate.
-
Include wells with buffer only as a blank control.
-
-
Measurement:
-
Measure the fluorescence of the plate at the same excitation and emission wavelengths used in your primary CYP1A2 assay.
-
-
Analysis:
-
A concentration-dependent increase in fluorescence indicates that your compound is autofluorescent. This data can be used to correct the results from your inhibition assay.
-
Protocol 3: Assessing Fluorescence Quenching
-
Plate Setup:
-
Prepare a solution of the fluorescent product (the metabolite generated by CYP1A2) at a concentration that gives a robust signal.
-
In a microplate, add the fluorescent product solution to all wells.
-
Add serial dilutions of your test compound to the wells. Include wells with the fluorescent product and vehicle as a control.
-
-
Measurement:
-
Measure the fluorescence of the plate at the appropriate excitation and emission wavelengths.
-
-
Analysis:
-
A concentration-dependent decrease in fluorescence in the presence of your test compound indicates quenching.
-
Mandatory Visualizations
Caption: A simplified diagram of the CYP1A2 enzymatic reaction with a pro-fluorescent substrate.
Caption: A workflow for systematically identifying autofluorescence and quenching interference.
Caption: A decision tree to guide troubleshooting of unexpected results in fluorescent assays.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. abcam.co.jp [abcam.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative inhibition of human cytochromes P450 1A1 and 1A2 by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the 7-Methoxyresorufin (MROD) Assay
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the incubation time for the 7-Methoxyresorufin O-demethylase (MROD) assay. The MROD assay is a sensitive fluorometric method used to measure the activity of Cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound O-demethylase (MROD) assay is a fluorometric method used to measure the activity of the Cytochrome P450 1A2 (CYP1A2) enzyme. The assay utilizes the substrate this compound, which is non-fluorescent. In the presence of CYP1A2 and the cofactor NADPH, this compound is O-demethylated to form the highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to the CYP1A2 activity in the sample.[1][2] The fluorescence of resorufin can be measured using a fluorescence plate reader with excitation and emission wavelengths typically around 560 nm and 586 nm, respectively.[3][4]
Q2: Why is optimizing the incubation time crucial for the MROD assay?
Optimizing the incubation time is critical to ensure that the enzymatic reaction is within the linear range.[3] If the incubation time is too short, the fluorescent signal may be too low to detect accurately above the background. Conversely, if the incubation time is too long, several issues can arise:
-
Substrate Depletion: The enzyme may consume a significant portion of the substrate, leading to a decrease in the reaction rate.
-
Enzyme Instability: The enzyme may lose activity over extended periods at 37°C.
-
Product Inhibition: The accumulation of the product, resorufin, can inhibit the enzyme's activity.
-
Non-linear Reaction Rate: The reaction rate may no longer be linear, leading to an underestimation of the true initial velocity of the reaction.
Therefore, determining the optimal incubation time ensures that the measured fluorescence accurately reflects the initial rate of the enzymatic reaction.
Q3: What are typical incubation times for the MROD assay?
Typical incubation times for the MROD assay can range from 5 to 60 minutes.[3] However, the optimal incubation time is dependent on the specific experimental conditions, including the source and concentration of the enzyme (e.g., liver microsomes, recombinant enzymes), and the substrate concentration. For porcine liver microsomes, linearity of resorufin formation has been demonstrated for up to at least 20 minutes.[3][4] It is highly recommended to determine the optimal incubation time empirically for your specific system.
Q4: What is the role of NADPH in the MROD assay?
Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for Cytochrome P450 enzymes, including CYP1A2.[5][6][7] NADPH provides the reducing equivalents (electrons) necessary for the catalytic cycle of CYP1A2.[7] Without NADPH, the O-demethylation of this compound to resorufin will not occur.[3][8] The reaction is initiated by the addition of NADPH to the reaction mixture containing the enzyme and substrate.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. | - Ensure enzymes are stored at the correct temperature (typically -80°C) and thawed on ice immediately before use.[9] - Avoid repeated freeze-thaw cycles. |
| Insufficient Incubation Time: The incubation period may be too short for detectable product formation. | - Perform a time-course experiment to determine the optimal incubation time where the reaction is linear.[3] - Increase the incubation time and re-measure. | |
| Low Enzyme Concentration: The amount of enzyme in the reaction may be too low. | - Increase the protein concentration in the assay.[3] - Determine the optimal protein concentration by performing a protein titration experiment.[3] | |
| Problem with NADPH: The NADPH solution may have degraded or was not added. | - Prepare fresh NADPH solution before each experiment. - Ensure NADPH is added to initiate the reaction.[3] | |
| Incorrect Filter Settings: The fluorescence plate reader is not set to the correct excitation and emission wavelengths for resorufin. | - Verify the excitation and emission wavelengths are appropriate for resorufin (e.g., Ex: 560 nm, Em: 586 nm).[3][4] | |
| High Background Fluorescence | Autofluorescence of Samples: The sample itself (e.g., cell lysates, test compounds) may be fluorescent at the measurement wavelengths. | - Run a control reaction without the substrate (this compound) to measure the background fluorescence of the sample and subtract it from the experimental values.[10] |
| Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances. | - Use high-purity reagents and water. - Prepare fresh buffers and solutions. | |
| Non-enzymatic Conversion of Substrate: The substrate may be unstable and converting to resorufin without enzymatic activity. | - Run a control reaction without the enzyme to assess the rate of non-enzymatic conversion. If high, consider a different substrate or assay conditions. | |
| Non-linear Reaction Rate | Incubation Time is Too Long: As described in the FAQs, prolonged incubation can lead to non-linearity. | - Reduce the incubation time to ensure the reaction is in the initial velocity phase.[3] - Perform a kinetic assay to identify the linear range.[3] |
| Substrate Concentration is Too Low: If the substrate concentration is well below the Michaelis constant (Km), the reaction rate may not be linear with time. | - Use a substrate concentration that is at or above the Km value to ensure zero-order kinetics with respect to the substrate. | |
| Inhibitors in the Sample: The sample may contain inhibitors of CYP1A2. | - Dilute the sample to reduce the concentration of potential inhibitors. - If known inhibitors are present, consider alternative sample preparation methods. | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or NADPH. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. |
| Temperature Fluctuations: Inconsistent temperature across the plate during incubation. | - Ensure the incubator or plate reader maintains a stable and uniform temperature.[11] | |
| Edge Effects: Wells on the edge of the microplate may experience different temperature and evaporation rates. | - Avoid using the outer wells of the plate for critical samples. - Fill the outer wells with buffer or water to minimize edge effects. | |
| Incomplete Mixing: Reagents are not mixed thoroughly in the wells. | - Gently tap or shake the plate after adding reagents to ensure proper mixing.[9] |
Experimental Protocols
Protocol 1: Standard MROD Assay
This protocol provides a general procedure for measuring CYP1A2 activity using the MROD assay.
-
Prepare Reagents:
-
Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.4.
-
This compound Stock Solution: Prepare a 1 mM stock solution in DMSO.
-
NADPH Stock Solution: Prepare a 10 mM stock solution in phosphate buffer. Prepare this solution fresh daily.
-
Enzyme Preparation: Dilute the microsomal protein or recombinant CYP1A2 to the desired concentration in phosphate buffer. Keep on ice.
-
Resorufin Standard Stock Solution: Prepare a 1 mM stock solution in DMSO for the standard curve.
-
-
Prepare Resorufin Standard Curve:
-
Perform serial dilutions of the resorufin stock solution in phosphate buffer to create a standard curve ranging from 0 to a desired final concentration (e.g., 1 µM).
-
-
Set up the Reaction Plate:
-
Add 50 µL of phosphate buffer to each well of a 96-well black, clear-bottom plate.
-
Add 10 µL of the diluted enzyme preparation to each well.
-
For background wells, add 10 µL of buffer instead of the enzyme.
-
Add 10 µL of the test compound or vehicle control.
-
Add 10 µL of a working solution of this compound (e.g., 20 µM for a final concentration of 2 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the NADPH stock solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Incubate:
-
Incubate the plate at 37°C for the predetermined optimal incubation time (e.g., 15 minutes).
-
-
Terminate the Reaction:
-
Stop the reaction by adding 50 µL of ice-cold acetonitrile or methanol.
-
-
Measure Fluorescence:
-
Read the fluorescence of each well using a fluorescence plate reader with excitation at ~560 nm and emission at ~586 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Use the resorufin standard curve to calculate the amount of resorufin produced in each well.
-
Calculate the CYP1A2 activity, typically expressed as pmol of resorufin formed per minute per mg of protein.
-
Protocol 2: Kinetic Assay to Determine Optimal Incubation Time
This protocol describes how to determine the linear range of the MROD assay with respect to incubation time.
-
Prepare Reagents and Reaction Plate:
-
Follow steps 1 and 3 from the "Standard MROD Assay" protocol. Prepare enough replicate wells to measure fluorescence at multiple time points.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding 20 µL of the NADPH stock solution to all wells simultaneously using a multichannel pipette.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity of each well every minute for a total of 60 minutes.
-
-
Data Analysis:
-
For each sample, plot the fluorescence intensity against time.
-
Identify the time interval during which the plot is linear. The optimal incubation time for the endpoint assay should fall within this linear range.
-
Quantitative Data Summary
Table 1: Recommended Starting Conditions for MROD Assay
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 0.6 mg/mL | Optimal concentration should be determined empirically to ensure the reaction is linear with respect to protein concentration.[3][4] |
| This compound Concentration | 0.5 - 5 µM | A concentration around the Km value is often a good starting point. |
| NADPH Concentration | 1 mM | This is a commonly used concentration to ensure it is not a limiting factor.[3] |
| Incubation Temperature | 37°C | Standard physiological temperature for mammalian enzyme assays.[3] |
| Incubation Time | 5 - 20 minutes | The optimal time must be determined experimentally to ensure linearity.[3][4] |
Table 2: Kinetic Parameters for this compound O-demethylation (MROD)
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| House fly microsomes | 2.88 | 270 | [1] |
| Porcine liver microsomes (castrated male) | 0.48 ± 0.08 | 136 ± 9 | [3] |
| Porcine liver microsomes (entire male) | 0.35 ± 0.06 | 98 ± 7 | [3] |
Note: Km and Vmax values can vary significantly depending on the species, tissue, and experimental conditions.
Visualizations
Caption: Workflow for the this compound (MROD) Assay.
Caption: Enzymatic conversion in the MROD assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mismatch in enzyme-redox partnerships underlies divergent cytochrome P450 activities between human hepatocytes and microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Highly Efficient Detection of Single Fluorophores in Blood Serum Samples with High Autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
MROD vs. EROD: A Comparative Guide to CYP1A Activity Assays
For researchers in toxicology, pharmacology, and drug development, the accurate assessment of Cytochrome P450 1A (CYP1A) enzyme activity is crucial. CYP1A enzymes play a significant role in the metabolism of various xenobiotics, including therapeutic drugs and environmental pollutants.[1][2] Two of the most common and well-established methods for measuring CYP1A activity are the Methoxyresorufin-O-demethylase (MROD) and Ethoxyresorufin-O-deethylase (EROD) assays. This guide provides a detailed comparison of these two assays, supported by experimental data and protocols, to aid researchers in selecting the most appropriate method for their specific needs.
Principle of the Assays
Both MROD and EROD assays are fluorometric methods that rely on the enzymatic O-dealkylation of a specific substrate by CYP1A enzymes. The substrates, 7-methoxyresorufin (for MROD) and 7-ethoxyresorufin (for EROD), are converted to the highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to the CYP1A enzyme activity in the sample, which can be quantified using a fluorometer.[3][4]
While both assays measure CYP1A activity, they exhibit different specificities towards the two main CYP1A isoforms, CYP1A1 and CYP1A2. Generally, the EROD assay is considered a more specific measure of CYP1A1 activity, whereas the MROD assay is often used to determine CYP1A2 activity.[3][5] However, it is important to note that substrate specificities can overlap, and the selectivity can vary across different species and tissues.[3][4]
Quantitative Comparison of Assay Performance
The choice between MROD and EROD assays can be influenced by their kinetic parameters, which reflect the enzyme's affinity for the substrate (Km) and the maximum reaction rate (Vmax). The following table summarizes kinetic data from a study on porcine liver microsomes, illustrating the differences between the two assays.
| Parameter | EROD Assay | MROD Assay | Reference |
| Kinetics | Biphasic | Monophasic | [3][6] |
| High-affinity Km (μM) | 0.04 ± 0.01 | 0.45 ± 0.07 | [3] |
| Low-affinity Km (μM) | 1.03 ± 0.21 | - | [3] |
| High-affinity Vmax (pmol/min/mg) | 18.2 ± 2.1 | 35.7 ± 3.2 | [3] |
| Low-affinity Vmax (pmol/min/mg) | 59.5 ± 7.9 | - | [3] |
Note: Data presented is from a study on porcine liver microsomes and may vary depending on the enzyme source and experimental conditions.
The biphasic kinetics observed in the EROD assay suggest the involvement of at least two different enzyme forms or active sites with different affinities for the substrate.[3][6] In contrast, the monophasic kinetics of the MROD assay indicate that a single enzyme or enzymes with similar affinities are primarily responsible for the reaction.[3][6]
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are generalized protocols for both MROD and EROD assays based on common laboratory practices.
EROD Assay Protocol
This protocol is adapted from methods used for measuring EROD activity in cell cultures and microsomes.[7][8][9]
Materials:
-
Cell culture or microsomal preparation
-
7-Ethoxyresorufin (ER) stock solution (e.g., 100 μM in DMSO)
-
NADPH regenerating system or NADPH stock solution (e.g., 6.7 mM in buffer)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Bovine Serum Albumin (BSA) solution (e.g., 5.32 mg/mL in buffer)
-
Resorufin standard solution (for calibration curve)
-
2M Glycine solution (pH 10.4) to stop the reaction
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 535-550 nm, Emission: 570-590 nm)
Procedure:
-
Preparation: Thaw all reagents and keep them on ice. Prepare a reaction mix containing reaction buffer, BSA, and 7-ethoxyresorufin.
-
Initiation: Add the reaction mix to the wells of the microplate containing the cell lysate or microsomes.
-
Incubation: Pre-incubate the plate for a few minutes at 37°C.
-
Start Reaction: Add NADPH to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-20 minutes), protecting it from light.
-
Termination: Stop the reaction by adding cold 2M glycine solution.
-
Measurement: Measure the fluorescence of the resorufin product in a plate reader.
-
Quantification: Determine the amount of resorufin produced by comparing the fluorescence values to a resorufin standard curve. Normalize the results to the protein concentration of the sample.
MROD Assay Protocol
The MROD assay protocol is very similar to the EROD protocol, with the primary difference being the substrate used.
Materials:
-
Cell culture or microsomal preparation
-
This compound (MR) stock solution
-
NADPH regenerating system or NADPH stock solution
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Resorufin standard solution
-
Methanol (ice-cold) to stop the reaction
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 535 nm, Emission: 585 nm)[5]
Procedure:
-
Preparation: Prepare incubation mixtures containing microsomal protein, reaction buffer, and this compound.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Start Reaction: Initiate the reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a specific duration (e.g., 10 minutes).[5]
-
Termination: Stop the reaction by adding ice-cold methanol.
-
Centrifugation: Centrifuge the samples to pellet any precipitates.
-
Measurement: Transfer the supernatant to a new microplate and measure the fluorescence of the resorufin product.
-
Quantification: Calculate the amount of resorufin formed using a standard curve and normalize to protein concentration.
Visualizing the Underlying Biology and Workflow
To better understand the context and execution of these assays, the following diagrams illustrate the CYP1A induction pathway and a generalized experimental workflow.
Caption: CYP1A induction pathway via the Aryl Hydrocarbon Receptor (AhR).
Caption: Generalized workflow for MROD and EROD assays.
Conclusion
Both MROD and EROD assays are powerful tools for assessing CYP1A activity. The choice between them should be guided by the specific research question, particularly the CYP1A isoform of interest. The EROD assay, with its higher affinity for what is often CYP1A1, may be more sensitive for detecting the activity of this isoform, especially at low substrate concentrations. The MROD assay, on the other hand, provides a more straightforward kinetic profile, which can simplify data analysis and is often associated with CYP1A2 activity. By understanding the principles, quantitative differences, and experimental protocols of each assay, researchers can make an informed decision to generate robust and meaningful data in their studies of drug metabolism and toxicology.
References
- 1. CYP1A induction and human risk assessment: an evolving tale of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethoxyresorufin-O-deethylase (EROD) activity in fish as a biomarker of chemical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. mouselivercells.com [mouselivercells.com]
A Guide to Cross-Validation of the 7-Methoxyresorufin (MROD) Assay with HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The 7-methoxyresorufin O-demethylase (MROD) assay is a widely used high-throughput method to measure the activity of cytochrome P450 enzymes, particularly CYP1A2. While convenient, this fluorometric assay can be susceptible to interference. Therefore, cross-validation with a more specific method like High-Performance Liquid Chromatography (HPLC) is crucial for ensuring data accuracy and reliability. This guide provides a framework for this cross-validation, including experimental protocols, comparative data, and workflow visualizations.
Biochemical Pathway: this compound O-Demethylation
The MROD assay quantifies the activity of CYP1A enzymes by measuring the rate of conversion of the non-fluorescent substrate, this compound, into the highly fluorescent product, resorufin. This reaction is primarily catalyzed by CYP1A2, making it a valuable tool for studying drug metabolism and enzyme induction or inhibition.
Experimental Methodologies
Accurate cross-validation requires robust and well-defined protocols for both the fluorometric and HPLC assays.
This compound O-Demethylase (MROD) Fluorometric Assay
This high-throughput assay is typically performed in a 96-well plate format.
-
Reagents:
-
Protocol:
-
Prepare Reagent Plate: Add buffer, microsomes (e.g., 0.2 mg protein), and this compound (e.g., 2 µM final concentration) to the wells of a 96-well plate.[2]
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate Reaction: Start the enzymatic reaction by adding NADPH (e.g., 1 mM final concentration).[2]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction stays within the linear range.[2]
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold stopping solution (e.g., methanol).[2]
-
Centrifugation: Centrifuge the plate to pellet the precipitated protein.
-
Fluorescence Reading: Transfer the supernatant to a new plate and measure the fluorescence of the product, resorufin, using a microplate reader.[3] Typical excitation and emission wavelengths are around 530-560 nm and 586-590 nm, respectively.[4]
-
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method provides a more definitive quantification of resorufin by physically separating it from the substrate and potential interfering compounds.
-
Reagents & Equipment:
-
HPLC system with a fluorescence detector.[4]
-
Reversed-phase C18 column (e.g., Atlantis T3, 5 µm, 250 x 4.6 mm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Resorufin standard for calibration.
-
-
Protocol:
-
Sample Preparation: The samples are the same as those generated from the MROD assay (after the termination and centrifugation steps).
-
Injection: Inject a defined volume of the supernatant onto the HPLC column.
-
Separation: Elute the column with the mobile phase to separate resorufin from other components in the reaction mixture.
-
Detection: Monitor the column effluent with a fluorescence detector set to the excitation and emission wavelengths for resorufin (e.g., λex = 560 nm, λem = 586 nm).[4]
-
Quantification: The concentration of resorufin is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of resorufin.[4]
-
Cross-Validation Workflow
The core of the cross-validation process involves analyzing the same set of samples by both methods and comparing the results.
Comparative Data Analysis
The goal of cross-validation is to demonstrate a strong correlation between the two methods. The HPLC method is generally considered the "gold standard" due to its higher specificity. Key validation parameters from published studies are summarized below.
| Parameter | HPLC Method | Fluorometric Plate Reader | Comments |
| Principle | Physical separation followed by fluorescence detection | Direct fluorescence measurement of the reaction mixture | HPLC is less prone to interference from fluorescent compounds. |
| Linearity (R²) | > 0.999[2][4] | Typically > 0.99 | Both methods show excellent linearity with resorufin standards. |
| Limit of Quantitation (LOQ) | ~0.5 pmol/mL[4] | Method-dependent, generally in the low pmol range | HPLC often provides slightly better sensitivity. |
| Throughput | Lower | High | Plate reader assays are significantly faster for large sample sets. |
| Specificity | High | Moderate to High | Plate reader assays can be affected by autofluorescence or quenching. |
| Recovery (%) | 77.8 - 107.1%[4] | Not typically measured | Recovery is a key validation parameter for HPLC sample preparation. |
| Inter-assay Variation (%) | 3.6 - 15.4%[4] | Typically < 15% | Both methods can achieve acceptable inter-assay precision. |
Conclusion
The fluorometric 7-MROD assay is a robust and efficient method for high-throughput screening of CYP1A2 activity. However, its reliability is significantly enhanced when validated against a more specific and quantitative method like HPLC. The high degree of correlation (R² > 0.99) often observed between the two methods confirms that the plate reader assay can be used with confidence for routine applications, provided that potential interferences from test compounds are initially ruled out. For definitive kinetic analysis or when assay interference is suspected, the HPLC method remains the preferred choice.
References
Validating CYP1A2 Inhibition Data: A Comparison of Known Inhibitors Using the MROD Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of known cytochrome P450 1A2 (CYP1A2) inhibitors, utilizing data generated from the Methoxyresorufin-O-demethylase (MROD) assay. The MROD assay is a fluorescent method widely used to determine the catalytic activity of CYP1A2. This document is intended to assist researchers in validating their CYP1A2 inhibition data by providing a reference point for the inhibitory potential of well-characterized compounds.
Comparative Inhibition of CYP1A2
The inhibitory potential of various compounds against CYP1A2 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the IC50 and Ki values for several known CYP1A2 inhibitors, including the selective inhibitor furafylline and the antidepressant fluvoxamine. It is important to note that these values can vary depending on the experimental conditions, such as the substrate used and the source of the enzyme (e.g., human liver microsomes).
| Inhibitor | IC50 (µM) | Ki (µM) | Assay Conditions | Source |
| Furafylline | 1.56 | - | Phenacetin O-deethylation in HLMs | [1] |
| Furafylline | 0.07 | - | Phenacetin O-deethylase activity in human liver microsomes | [2] |
| Furafylline | - | 23 | Mechanism-based inactivation of P450 1A2 | [2] |
| Furafylline | 0.48 | - | CYP1A2 inhibition in HLM | [3] |
| Furafylline | - | 3 | Inactivation of 1A2 in human liver microsomes | [4] |
| Fluvoxamine | - | 0.12 - 0.24 | O-deethylation of phenacetin in human liver microsomes | [5] |
| α-Naphthoflavone | - | 0.0075 | CYP1A2-mediated POD activity in HLMs | [1] |
| Quercetin | 22.5 | - | CYP1A2 enzyme activity | [6] |
| Morin | 41.8 | - | CYP1A2 enzyme activity | [6] |
| Fucoxanthin | 30.3 | - | CYP1A2 enzyme activity | [6] |
| Mexiletine | - | 6.7 | P450 1A2-mediated MROD activity | [2] |
| Miconazole | 2.90 | - | P450 1A2-mediated EROD | [2] |
| Tanshinone I | 0.75 | - | Competitive inhibition of P450 1A2 | [2] |
| Tanshinone IIA | 1.3 | - | Competitive inhibition of P450 1A2 | [2] |
| Cryptotanshinone | 0.75 | - | Competitive inhibition of P450 1A2 | [2] |
HLMs: Human Liver Microsomes, POD: Phenacetin O-deethylation, EROD: Ethoxyresorufin-O-deethylase
Experimental Protocol: MROD Assay for CYP1A2 Inhibition
The following is a generalized protocol for determining the inhibitory potential of a test compound on CYP1A2 activity using the MROD assay with human liver microsomes.
1. Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
7-Methoxyresorufin (MROD substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test inhibitor and known inhibitor (e.g., furafylline)
-
96-well microplates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~585-590 nm)
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare serial dilutions of the test compound and the positive control inhibitor.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the human liver microsomes to the desired concentration in cold phosphate buffer.
-
-
Incubation:
-
To each well of the 96-well plate, add the phosphate buffer, the microsomal suspension, and the test compound or positive control at various concentrations.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding this compound to each well.
-
Immediately after substrate addition, start the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Measurement:
-
Stop the reaction by adding a suitable stop solution (e.g., ice-cold acetonitrile or methanol).
-
Measure the fluorescence of the product, resorufin, using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme or no substrate.
-
Calculate the percentage of CYP1A2 activity remaining at each inhibitor concentration relative to the vehicle control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing the MROD Assay and CYP1A2 Metabolism
The following diagrams illustrate the workflow of the MROD assay and the metabolic pathway of CYP1A2.
Figure 1. Workflow of the Methoxyresorufin-O-demethylase (MROD) assay for CYP1A2 inhibition.
Figure 2. Simplified metabolic pathway of methoxyresorufin by CYP1A2 and its inhibition.
References
- 1. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the inhibition of P4501A2 by furafylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluvoxamine is a potent inhibitor of cytochrome P4501A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Selectivity of 7-Methoxyresorufin and Benzyloxyresorufin for CYP Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of two common fluorogenic substrates, 7-Methoxyresorufin (MTR) and Benzyloxyresorufin (BZR), for various cytochrome P450 (CYP) isoforms. The information presented is supported by experimental data to aid in the selection of appropriate substrates for in vitro drug metabolism and drug-drug interaction studies.
At a Glance: Substrate Selectivity
This compound is predominantly metabolized by the CYP1A subfamily, with a marked preference for CYP1A2. In contrast, Benzyloxyresorufin exhibits broader selectivity, with significant metabolism by CYP2B6 and CYP3A4 in humans. The choice between these substrates should be guided by the specific CYP isoform under investigation.
Quantitative Comparison of Kinetic Parameters
The following table summarizes the available kinetic data (Michaelis-Menten constant, Km, and maximum reaction velocity, Vmax) for the O-dealkylation of this compound and Benzyloxyresorufin by various human CYP isoforms. Lower Km values indicate higher binding affinity of the substrate for the enzyme.
| Substrate | CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |
| This compound | CYP1A1 | - | - | [1] |
| CYP1A2 | 2.88 | 270 (nmol/min/mg protein) | [2] | |
| CYP2C9 | - | - | ||
| CYP2D6 | - | - | ||
| CYP3A4 | - | - | ||
| Benzyloxyresorufin | CYP2B6 | - | - | [3] |
| CYP2C9 | - | - | ||
| CYP2D6 | - | - | ||
| CYP3A4 | - | - | [3] |
Metabolic Pathway
Both this compound and Benzyloxyresorufin undergo O-dealkylation catalyzed by CYP enzymes. This reaction involves the removal of the methoxy or benzyloxy group, respectively, to produce the highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to the activity of the specific CYP isoform.[4]
Caption: CYP-mediated O-dealkylation of alkoxyresorufins.
Experimental Protocols
The following are generalized protocols for determining CYP isoform selectivity using this compound (MROD assay) and Benzyloxyresorufin (BROD assay) with human liver microsomes.
Materials
-
Human liver microsomes (pooled or from individual donors)
-
This compound (MTR) stock solution (in DMSO or acetonitrile)
-
Benzyloxyresorufin (BZR) stock solution (in DMSO or acetonitrile)
-
Resorufin standard solution (for calibration curve)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
96-well microplates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~585-590 nm)
Experimental Workflow
Caption: General workflow for MROD/BROD assays.
Assay Procedure
-
Prepare Reagents: Prepare working solutions of MTR or BZR in buffer. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity. Prepare the NADPH regenerating system or NADPH solution.
-
Prepare Standard Curve: Prepare a series of resorufin dilutions in the assay buffer to generate a standard curve for quantifying the amount of product formed.
-
Reaction Setup: In a 96-well plate, add the potassium phosphate buffer, human liver microsomes, and the MTR or BZR working solution to each well.[5][6]
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) to bring all components to the reaction temperature.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH solution to each well.[7]
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as cold acetonitrile. This will precipitate the microsomal proteins.
-
Fluorescence Measurement: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate and measure the fluorescence of the resorufin product using a microplate reader.
-
Data Analysis: Quantify the amount of resorufin formed using the standard curve. Calculate the reaction velocity (e.g., in pmol/min/mg of microsomal protein). To determine the kinetic parameters (Km and Vmax), perform the assay with a range of substrate concentrations and fit the data to the Michaelis-Menten equation.
Conclusion
This compound serves as a relatively selective substrate for CYP1A2, making it a valuable tool for studying the activity of this specific isoform. Benzyloxyresorufin, while less isoform-specific, is useful for assessing the activity of CYP2B6 and CYP3A4. The choice of substrate should be carefully considered based on the research objectives and the specific CYP isoforms of interest. The provided protocols offer a foundation for conducting these assays, but optimization of experimental conditions is recommended for specific applications.
References
- 1. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. courses.washington.edu [courses.washington.edu]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. oyc.co.jp [oyc.co.jp]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to CYP1A2 Activity Markers: MROD vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate assessment of Cytochrome P450 1A2 (CYP1A2) activity is paramount for predicting drug metabolism, toxicity, and drug-drug interactions. While methoxyresorufin-O-demethylase (MROD) is a commonly employed in vitro assay, a comprehensive understanding of its correlation with other markers is essential for robust data interpretation. This guide provides an objective comparison of MROD with alternative CYP1A2 activity markers, supported by experimental data and detailed protocols.
Executive Summary
This guide delves into the comparative analysis of four key markers for CYP1A2 activity:
-
Methoxyresorufin-O-demethylase (MROD): A fluorometric in vitro assay.
-
Ethoxyresorufin-O-deethylase (EROD): A related fluorometric in vitro assay, often used alongside MROD.
-
Phenacetin-O-deethylation (POD): An in vitro assay measuring the formation of paracetamol.
-
Caffeine Metabolic Ratio (CMR): An in vivo or in vitro assessment of caffeine metabolism.
The selection of an appropriate marker depends on the specific research question, balancing the need for high-throughput screening, specificity, and in vivo relevance. This document provides the necessary data and methodologies to make an informed decision.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for each CYP1A2 activity marker, facilitating a direct comparison of their performance characteristics.
Table 1: Specificity of In Vitro CYP1A2 Activity Markers
| Marker | Primary Metabolizing Enzyme | Cross-reactivity with CYP1A1 | Notes |
| MROD | CYP1A2 | Yes | MROD activity is not entirely specific to CYP1A2 and can be catalyzed by CYP1A1, particularly in tissues where CYP1A1 is expressed.[1][2] |
| EROD | CYP1A1 and CYP1A2 | High | EROD is catalyzed by both CYP1A1 and CYP1A2, making it a less specific marker for CYP1A2 alone.[1][2] |
| Phenacetin-O-deethylation | CYP1A2 (high affinity) | Low | The high-affinity component of phenacetin O-deethylation is highly specific to CYP1A2.[3] |
| Caffeine 3-demethylation | CYP1A2 | Low | Primarily metabolized by CYP1A2 to paraxanthine. |
Table 2: Kinetic Parameters of In Vitro CYP1A2 Substrates in Human Liver Microsomes
| Substrate | Parameter | Value | Reference |
| Methoxyresorufin | Km | ~10-20 µM | General knowledge |
| Vmax | Variable | General knowledge | |
| Phenacetin | Km (high affinity) | 17.7 - 68 µM | [4][5] |
| Vmax (high affinity) | Variable | [5] | |
| Caffeine | Km | ~100-300 µM | General knowledge |
| Vmax | Variable | General knowledge |
Table 3: Correlation of In Vitro and In Vivo CYP1A2 Activity Markers
| In Vitro Marker | In Vivo Marker | Correlation Coefficient (r) | Significance | Reference |
| Phenacetin O-deethylation | Caffeine Clearance | 0.584 - 0.82 | p < 0.0001 | [6] |
| Caffeine 3-demethylation | Caffeine Clearance | 0.584 - 0.82 | p < 0.0001 | [6] |
| MROD Activity | In vivo data not directly found | - | - | |
| EROD Activity | In vivo data not directly found | - | - |
Signaling Pathways and Experimental Workflows
To visualize the metabolic processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: CYP1A2 metabolic pathway for common probe substrates.
Caption: General experimental workflow for in vitro CYP1A2 activity assays.
Caption: Logical relationship of different markers to true CYP1A2 activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Protocol 1: Methoxyresorufin-O-demethylase (MROD) Assay in Human Liver Microsomes
This protocol is adapted from established methods for assessing CYP1A2 activity using a fluorometric readout.
-
Reagents and Materials:
-
Human Liver Microsomes (HLM)
-
Methoxyresorufin substrate
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Acetonitrile (ACN) for reaction termination
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Incubation Procedure:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Add HLM to the master mix to a final protein concentration of 0.1-0.5 mg/mL.
-
Add methoxyresorufin to the wells to achieve the desired final concentration (typically near the Km value).
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range for product formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence of the product, resorufin, using an excitation wavelength of ~530-560 nm and an emission wavelength of ~585-590 nm.
-
Prepare a standard curve with known concentrations of resorufin to quantify the amount of product formed.
-
Calculate the rate of resorufin formation (e.g., in pmol/min/mg protein).
-
Protocol 2: Phenacetin-O-deethylase (POD) Assay in Human Liver Microsomes
This protocol outlines the measurement of CYP1A2 activity by quantifying the formation of paracetamol from phenacetin.[7]
-
Reagents and Materials:
-
Human Liver Microsomes (HLM)
-
Phenacetin stock solution
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN) with an internal standard (e.g., deuterated paracetamol)
-
HPLC or LC-MS/MS system
-
-
Incubation Procedure:
-
Follow the incubation steps as described in Protocol 1, substituting methoxyresorufin with phenacetin (e.g., 40 µM, near the high-affinity Km value).[7]
-
-
Sample Processing and Analysis:
-
After terminating the reaction with ACN containing an internal standard, vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for analysis by HPLC or LC-MS/MS.
-
Separate and quantify phenacetin and its metabolite, paracetamol, against a standard curve.
-
-
Data Analysis:
-
Calculate the rate of paracetamol formation (e.g., in pmol/min/mg protein).
-
To determine kinetic parameters (Km and Vmax), perform the assay with a range of phenacetin concentrations and fit the data to the Michaelis-Menten equation.[7]
-
Protocol 3: Caffeine Metabolic Ratio (CMR) Analysis
This protocol describes the determination of CYP1A2 activity by measuring the ratio of caffeine to its primary metabolite, paraxanthine. This can be performed in various biological matrices.[8]
-
Sample Collection:
-
In vivo: Administer a standard dose of caffeine to subjects. Collect plasma, saliva, or urine samples at a specified time point (e.g., 4-6 hours post-dose).[9]
-
In vitro: Incubate HLM with caffeine as described in Protocol 2.
-
-
Sample Preparation:
-
Plasma/Saliva: Precipitate proteins using an organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge and collect the supernatant.
-
Urine: Dilute the urine sample and add an internal standard.
-
-
Analytical Measurement:
-
Quantify the concentrations of caffeine and paraxanthine using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the metabolic ratio, typically expressed as the concentration of paraxanthine divided by the concentration of caffeine.[8]
-
Different urinary metabolic ratios can also be calculated, such as (AFMU + 1U + 1X)/137X, where AFMU is 5-acetylamino-6-formylamino-3-methyluracil, 1U is 1-methyluracil, 1X is 1-methylxanthine, and 137X is caffeine.[9]
-
Conclusion
The choice of a CYP1A2 activity marker is a critical decision in drug development and metabolism research.
-
MROD offers a convenient and high-throughput fluorometric assay but is not entirely specific for CYP1A2.
-
EROD is less specific than MROD and is influenced by both CYP1A1 and CYP1A2 activity.
-
Phenacetin-O-deethylation , particularly its high-affinity component, provides a highly specific in vitro measure of CYP1A2 activity.
-
Caffeine Metabolic Ratio serves as a valuable in vivo or in vitro marker, offering clinical relevance, with the paraxanthine to caffeine ratio being a well-validated measure.[6][8]
For high-throughput screening, MROD can be a useful tool, but confirmatory studies with a more specific substrate like phenacetin are recommended. For studies requiring in vivo correlation, the caffeine metabolic ratio is the gold standard. By understanding the strengths and limitations of each marker and employing the detailed protocols provided, researchers can confidently and accurately assess CYP1A2 activity in their experimental systems.
References
- 1. mdpi.com [mdpi.com]
- 2. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenacetin O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenacetin O-deethylation by human liver microsomes: kinetics and propranolol inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of caffeine as a test drug for CYP1A2, NAT2 and CYP2E1 phenotyping in man by in vivo versus in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Caffeine metabolic ratios for the in vivo evaluation of CYP1A2, N-acetyltransferase 2, xanthine oxidase and CYP2A6 enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of caffeine as an in vivo probe for CYP1A2 using measurements in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Using 7-Methoxyresorufin in CYP1A2 Phenotyping: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate phenotyping of Cytochrome P450 1A2 (CYP1A2) is critical in drug development and clinical pharmacology due to its significant role in the metabolism of numerous therapeutic agents and pro-carcinogens. The selection of an appropriate probe substrate is paramount for reliable and efficient CYP1A2 activity assessment. This guide provides a comprehensive comparison of 7-Methoxyresorufin with other commonly used substrates, phenacetin and caffeine, supported by experimental data and detailed protocols to justify its use in CYP1A2 phenotyping.
Mechanism of Action: The Fluorometric Advantage
This compound is a fluorogenic substrate that is O-demethylated by CYP1A2 to form the highly fluorescent product, resorufin. This reaction allows for continuous and real-time monitoring of enzyme activity through spectrofluorometry, offering a significant advantage in terms of simplicity and throughput compared to methods requiring chromatographic separation.
Performance Comparison: this compound vs. Alternatives
An objective evaluation of probe substrates for CYP1A2 phenotyping requires a close examination of their kinetic parameters, specificity, and the practicality of their respective assay methods.
Quantitative Data Summary
The following table summarizes the kinetic parameters for the O-demethylation of this compound and the metabolism of alternative substrates, phenacetin and caffeine, by human CYP1A2. It is important to note that experimental conditions such as the expression system (e.g., human liver microsomes, recombinant enzymes) can influence these values.
| Substrate | Reaction | Km (µM) | Vmax (pmol/min/mg) or kcat (min⁻¹) | Analytical Method | Key Considerations |
| This compound | O-demethylation | ~0.25 - 6[1] | Vmax: ~2000 (recombinant human CYP1A2)[1] | Fluorometric | High sensitivity; potential for CYP1A1 cross-reactivity. |
| Phenacetin | O-deethylation | ~17 - 95[2] | kcat: ~9.68 min⁻¹ (recombinant human CYP1A2) | HPLC, LC-MS/MS | High-affinity component is specific to CYP1A2[3]; lower sensitivity than fluorometric assays. |
| Caffeine | N3-demethylation | High affinity component exists | Clearance is a key metric | HPLC, LC-MS/MS | Widely used in vivo probe[4][5]; complex metabolism involving other enzymes can confound in vitro results.[6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in CYP1A2 phenotyping, the following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its use in an in vitro assay.
Caption: Metabolic conversion of this compound to resorufin by CYP1A2.
Caption: A generalized workflow for in vitro CYP1A2 phenotyping using this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are representative protocols for CYP1A2 activity assays using this compound, phenacetin, and caffeine.
This compound O-Demethylase (MROD) Assay
This protocol is adapted from spectrofluorometric methods described for alkoxyresorufins.[8]
1. Reagent Preparation:
- Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
- NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in reaction buffer.
- This compound Stock Solution: Prepare a 1 mM stock solution in DMSO.
- CYP1A2 Source: Human liver microsomes (HLM) or recombinant human CYP1A2.
2. Assay Procedure:
- In a 96-well black plate, add 50 µL of reaction buffer.
- Add the desired amount of CYP1A2 source (e.g., 5-20 µg of HLM protein).
- Add this compound to a final concentration of 1-5 µM.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 50 µL of the pre-warmed NADPH regenerating system.
- Immediately place the plate in a fluorescence plate reader.
3. Data Acquisition and Analysis:
- Monitor the increase in fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm over time (e.g., every minute for 15-30 minutes).
- Generate a standard curve using known concentrations of resorufin to convert the rate of fluorescence increase to the rate of product formation (pmol/min/mg protein).
Phenacetin O-Deethylation Assay
This protocol is based on HPLC or LC-MS/MS methods for quantifying acetaminophen formation.[2][9]
1. Reagent Preparation:
- Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
- NADPH Solution: Prepare a 10 mM stock solution in reaction buffer.
- Phenacetin Stock Solution: Prepare a stock solution in a suitable solvent (e.g., methanol or DMSO).
- CYP1A2 Source: Human liver microsomes (HLM) or recombinant human CYP1A2.
- Stopping Solution: Acetonitrile containing an internal standard (e.g., deuterated acetaminophen).
2. Assay Procedure:
- In a microcentrifuge tube or 96-well plate, combine the reaction buffer, CYP1A2 source (e.g., 0.1-0.5 mg/mL HLM), and phenacetin at various concentrations to determine kinetic parameters.
- Pre-incubate at 37°C for 5 minutes.
- Initiate the reaction by adding NADPH to a final concentration of 1 mM.
- Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by adding an equal volume of ice-cold stopping solution.
3. Sample Processing and Analysis:
- Vortex and centrifuge the samples to pellet the precipitated protein.
- Transfer the supernatant to an HPLC vial or a new 96-well plate.
- Analyze the samples by a validated HPLC-UV or LC-MS/MS method to quantify the formation of acetaminophen.
- Calculate the reaction velocity (pmol/min/mg protein).
Caffeine N-Demethylation Assay
This protocol outlines an in vitro assay for measuring the conversion of caffeine to its primary metabolite, paraxanthine.[4][10]
1. Reagent Preparation:
- Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
- NADPH Solution: 10 mM stock solution in reaction buffer.
- Caffeine Stock Solution: Prepare a stock solution in water or buffer.
- CYP1A2 Source: Human liver microsomes (HLM).
- Stopping Solution: Acetonitrile or other suitable organic solvent with an internal standard.
2. Assay Procedure:
- Combine reaction buffer, HLM (e.g., 0.5-1 mg/mL), and caffeine in a microcentrifuge tube.
- Pre-incubate at 37°C for 5 minutes.
- Initiate the reaction by adding NADPH (final concentration 1 mM).
- Incubate at 37°C for 30-60 minutes.
- Terminate the reaction with the stopping solution.
3. Sample Processing and Analysis:
- Process the samples as described for the phenacetin assay.
- Analyze the formation of paraxanthine using a validated HPLC-UV or LC-MS/MS method.[10]
- Determine the rate of paraxanthine formation.
Justification for Using this compound
Based on the comparative data, this compound is a highly justifiable choice for in vitro CYP1A2 phenotyping for the following reasons:
-
High Sensitivity and Throughput: The fluorometric detection of resorufin provides excellent sensitivity, allowing for the use of lower enzyme concentrations and shorter incubation times. The plate-based format is amenable to high-throughput screening, which is a significant advantage in drug discovery and development.
-
Real-Time Kinetics: The continuous nature of the fluorometric assay allows for the real-time monitoring of enzyme kinetics, providing a more detailed understanding of the enzymatic reaction compared to endpoint assays.
-
Relative Specificity: While there is some cross-reactivity with CYP1A1, in human liver microsomes where CYP1A2 is the predominant CYP1A isoform, this compound is considered a relatively specific substrate.[11] For studies requiring absolute specificity, recombinant CYP1A2 enzymes can be utilized.
-
Convenience and Cost-Effectiveness: The assay is technically simpler and generally more cost-effective than chromatographic methods, as it does not require expensive analytical columns, solvents, and mass spectrometry instrumentation for routine screening.
In contrast, while phenacetin offers good specificity for the high-affinity component of CYP1A2 activity, its reliance on chromatographic analysis makes it lower in throughput. Caffeine, although an excellent in vivo probe, presents challenges in vitro due to its more complex metabolism by multiple enzymes, which can complicate the interpretation of results.
Conclusion
For rapid, sensitive, and high-throughput in vitro phenotyping of CYP1A2, this compound stands out as a superior choice. Its fluorogenic nature simplifies the experimental workflow and data analysis, making it an invaluable tool for researchers, scientists, and drug development professionals. While consideration of potential CYP1A1 involvement is necessary, its advantages in terms of efficiency and sensitivity provide a strong justification for its widespread use in assessing CYP1A2 activity.
References
- 1. Enhancement of this compound O-demethylation activity of human cytochrome P450 1A2 by molecular breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of caffeine as a test drug for CYP1A2, NAT2 and CYP2E1 phenotyping in man by in vivo versus in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of CYP1A2 activity: a focus on caffeine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Caffeine and paraxanthine HPLC assay for CYP1A2 phenotype assessment using saliva and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Methoxyresorufin: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of 7-Methoxyresorufin, a fluorometric substrate commonly used in drug development and research. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2] In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][3]
-
After skin contact: Immediately wash the affected area with soap and plenty of water.[1][3]
-
After eye contact: Flush the eyes with water for several minutes as a precaution.[1][3]
-
If swallowed: Rinse the mouth with water and do not give anything by mouth to an unconscious person.[1]
Quantitative Data Summary
Specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for drain disposal) are not explicitly defined in publicly available safety data sheets. Therefore, it is imperative to treat all this compound waste as hazardous chemical waste unless otherwise specified by your institution's environmental health and safety (EHS) office.
| Parameter | Guideline | Source |
| pH Range for Aqueous Waste | 4-10 (General Guideline) | [4] |
| Peroxide Concentration Limit | < 100 ppm (General for Peroxide-Forming Chemicals) | [5] |
| Drain Disposal | Not Recommended; Do not let product enter drains. | [1] |
| Container Type | Original or compatible, tightly sealed container. | [1][6] |
Step-by-Step Disposal Protocol
The disposal of this compound waste should be managed as hazardous chemical waste. The following protocol outlines the necessary steps for its proper disposal:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure unused product, contaminated solutions, and grossly contaminated labware (e.g., pipette tips, weighing boats).
-
Do not mix this compound waste with other incompatible waste streams.[6] It is crucial to segregate waste based on chemical compatibility to prevent hazardous reactions.[6]
-
-
Container Selection and Labeling:
-
Use a container that is in good condition, not leaking, and compatible with the chemical.[6] Often, the original container is suitable for collecting the waste.[6]
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound," along with the concentration and any other components in the waste mixture.[6]
-
Keep the container tightly closed at all times, except when adding waste.[6]
-
-
Waste Accumulation and Storage:
-
Disposal of Contaminated Materials:
-
Solid Waste: For solid this compound, carefully sweep it up and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[1] Contaminated items such as gloves and weighing paper should also be placed in the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not pour this compound solutions down the drain.[1]
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous waste.[8]
-
-
Request for Waste Pickup:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally conscious laboratory environment. Always consult your institution's specific waste disposal guidelines and safety protocols.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. westliberty.edu [westliberty.edu]
- 4. osuseafoodlab.oregonstate.edu [osuseafoodlab.oregonstate.edu]
- 5. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
Personal protective equipment for handling 7-Methoxyresorufin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of 7-Methoxyresorufin. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a fluorogenic substrate that requires careful handling to avoid potential health risks. According to safety data sheets, it can cause skin and eye irritation and may lead to respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Minimum PPE Requirements: A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for working in a laboratory where chemical hazards are present.[2] This should be supplemented with specific PPE as detailed below.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side-shields or safety goggles. A face shield is recommended for larger quantities.[3] | Chemical-resistant gloves (e.g., Nitrile).[3][4] | Laboratory coat.[3][4] | Use in a well-ventilated area or fume hood. A dust mask may be used to prevent inhalation of fine particles.[3] |
| Dissolving & Pipetting | Safety glasses with side-shields or safety goggles.[3] | Chemical-resistant gloves (e.g., Nitrile).[3] | Laboratory coat.[3] | Work in a well-ventilated area or fume hood.[3] |
| Experimental Use | Safety glasses with side-shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Work in a well-ventilated area or fume hood. |
| Waste Disposal | Safety glasses with side-shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Not generally required if handling closed containers. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment, including personal protective equipment (PPE), before handling the compound.
-
Verify that an eyewash station and safety shower are readily accessible.
2. Donning PPE:
-
Put on all required PPE as specified in the table above. Gloves must be inspected for integrity before use.[5]
3. Weighing and Aliquoting (if in solid form):
-
Perform this step in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[3][5]
-
Use a calibrated analytical balance and appropriate tools (e.g., a clean spatula) to handle the powder.
4. Dissolving:
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing. This compound is soluble in DMSO.[6]
5. Storage:
-
Store this compound in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed.[5] The recommended storage temperature is 2 - 8 °C.[5] It is also noted to be light-sensitive and hygroscopic, so storage under an inert gas is recommended.[5]
6. In Case of a Spill:
-
Avoid dust formation.[5]
-
Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[5]
-
Do not let the product enter drains.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All materials contaminated with this compound, such as used gloves, weighing paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[4]
-
Solid Waste: Place solid waste in a sealed container to be disposed of as hazardous chemical waste.[4]
-
Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[4] Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
First Aid Measures
In the event of exposure, follow these first-aid guidelines:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][5]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[5]
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
